molecular formula C53H75ClN6O15S B15608769 (Rac)-Lys-SMCC-DM1

(Rac)-Lys-SMCC-DM1

货号: B15608769
分子量: 1103.7 g/mol
InChI 键: UBRZDBDIKWWPEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-Lys-SMCC-DM1 is a useful research compound. Its molecular formula is C53H75ClN6O15S and its molecular weight is 1103.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C53H75ClN6O15S

分子量

1103.7 g/mol

IUPAC 名称

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

InChI 键

UBRZDBDIKWWPEN-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

(Rac)-Lys-SMCC-DM1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Lys-SMCC-DM1 is the racemic mixture of Lys-SMCC-DM1, a critical linker-payload component and the active metabolite of the antibody-drug conjugate (ADC), Trastuzumab emtansine (T-DM1). This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the core characteristics, experimental protocols, and mechanisms of action of this potent anti-tubulin agent.

Core Compound Specifications

A summary of the key quantitative data for this compound and its active enantiomer, Lys-SMCC-DM1, is presented below. These specifications are crucial for experimental design and interpretation.

PropertyValueReference
Chemical Formula C₅₃H₇₅ClN₆O₁₅S[1][2]
Molecular Weight 1103.71 g/mol [1][2][3]
Purity (Typical) ≥98%[4]
Synonyms (Rac)-Lys-Nε-MCC-DM1[4][5]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (under nitrogen)[6]

In Vitro Cytotoxicity

Lys-SMCC-DM1, the active form of this compound, demonstrates potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell LineCancer TypeIC₅₀ (nM)Reference
KPL-4Breast Cancer24.8[7][8]
MDA-MB-468Breast Cancer40.5[7][8]
HCC1954 (for SMCC-DM1)Breast Cancer17.2[9]
MDA-MB-468 (for SMCC-DM1)Breast Cancer49.9[9]

Mechanism of Action: From ADC to Cellular Apoptosis

This compound, as the active metabolite of T-DM1, exerts its cytotoxic effects following a series of well-defined steps, beginning with the targeted delivery of the ADC and culminating in programmed cell death.

Signaling Pathway and Cytotoxic Cascade

The binding of T-DM1 to the HER2 receptor on cancer cells initiates a cascade of events leading to the intracellular release of Lys-SMCC-DM1. This metabolite then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell T-DM1 T-DM1 HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binding PI3K_AKT_Pathway PI3K/AKT Pathway T-DM1->PI3K_AKT_Pathway Inhibition Endosome Endosome HER2_Receptor->Endosome Internalization HER2_Receptor->PI3K_AKT_Pathway Signaling Lysosome Lysosome Endosome->Lysosome Trafficking Lys-SMCC-DM1 Lys-SMCC-DM1 Lysosome->Lys-SMCC-DM1 Proteolytic Degradation Tubulin_Polymerization Tubulin Polymerization Lys-SMCC-DM1->Tubulin_Polymerization Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Cell_Proliferation Cell Proliferation PI3K_AKT_Pathway->Cell_Proliferation

Caption: Mechanism of action of T-DM1 leading to the release of Lys-SMCC-DM1 and subsequent cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related compounds are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Antibody Conjugation with SMCC-DM1

This protocol describes the general procedure for conjugating a thiol-containing drug like DM1 to an antibody via the SMCC linker. This process is fundamental to the creation of ADCs from which Lys-SMCC-DM1 is derived.

Start Start Antibody_Prep Prepare Antibody in Amine-Free Buffer Start->Antibody_Prep SMCC_Activation React Antibody with Excess SMCC Antibody_Prep->SMCC_Activation Purification1 Purify Maleimide-Activated Antibody (e.g., G-25) SMCC_Activation->Purification1 Conjugation React Activated Antibody with Drug-Linker Purification1->Conjugation Drug_Prep Prepare Thiol-Containing Drug-Linker (DM1) Drug_Prep->Conjugation Quenching Quench Unreacted Maleimides (e.g., Cysteine) Conjugation->Quenching Purification2 Purify ADC (e.g., Protein A, SEC) Quenching->Purification2 Characterization Characterize ADC (DAR, Purity, etc.) Purification2->Characterization End End Characterization->End

Caption: General workflow for the conjugation of an antibody with SMCC-DM1.

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[10]

  • Antibody Activation: Add a 5- to 20-fold molar excess of SMCC (dissolved in a small amount of organic solvent like DMSO) to the antibody solution. Incubate for 1-2 hours at room temperature.[10][11]

  • Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) to remove unreacted SMCC. The buffer should be exchanged to a thiol-free reaction buffer (e.g., PBS, pH 7.0).[10]

  • Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing drug (e.g., DM1) to the activated antibody. Incubate for 4-16 hours at 4°C or room temperature.[10]

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of approximately 1 mM L-cysteine or N-acetylcysteine and incubating for 30 minutes.[10]

  • Purification: Purify the final ADC product to remove unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.[11]

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (vehicle, DMSO)

  • Black, flat-bottom 96-well plate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.

  • Prepare serial dilutions of this compound and controls in G-PEM buffer.

  • In a pre-chilled 96-well plate, add the diluted compounds.

  • Add the tubulin solution containing the fluorescent reporter to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure fluorescence intensity every minute for 60 minutes.[12][13]

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be determined from the dose-response curve.

Cell-Based Tubulin Polymerization Assay (Western Blot)

This assay quantifies the amount of polymerized versus soluble tubulin within cells after treatment with a test compound.

Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time.

  • Lysis: Lyse the cells with a hypotonic buffer containing a non-ionic detergent.

  • Fractionation: Centrifuge the lysate at high speed (e.g., 14,000 x g) to separate the soluble fraction (supernatant, containing tubulin monomers) from the insoluble fraction (pellet, containing polymerized microtubules).[14]

  • Sample Preparation: Prepare both the supernatant and the resuspended pellet for SDS-PAGE.

  • Western Blot: Perform a Western blot on both fractions using an anti-α-tubulin antibody.

  • Analysis: Quantify the band intensities for α-tubulin in the soluble and polymerized fractions. Calculate the percentage of polymerized tubulin for each treatment condition.[14]

Cell Viability/Cytotoxicity Assay

This protocol can be used to determine the IC₅₀ of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., AlamarBlue, MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess the passive permeability of this compound.

General Principle:

A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified, typically by LC-MS. Lys-SMCC-DM1 has been shown to have low permeability in this assay.[15]

References

A Technical Guide to the Mechanism of Action of Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. Lys-SMCC-DM1 is the active cytotoxic catabolite of a highly successful class of ADCs, most notably exemplified by ado-trastuzumab emtansine (T-DM1). This guide provides an in-depth examination of the mechanism of action, from initial cell surface binding to the ultimate induction of apoptosis. It includes a compilation of key quantitative data, detailed experimental protocols for preclinical evaluation, and visual diagrams of the critical pathways and workflows involved in its function and analysis.

Introduction to the Lys-SMCC-DM1 ADC Platform

An ADC built on the Lys-SMCC-DM1 platform is a complex biomolecule comprising three essential components:

  • Monoclonal Antibody (mAb): A humanized antibody, such as trastuzumab, that specifically targets a tumor-associated antigen (e.g., HER2) highly expressed on the surface of cancer cells.[1][2]

  • Cytotoxic Payload (DM1): Mertansine, or DM1, is a potent derivative of maytansine (B1676224) that inhibits microtubule assembly.[2][3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[6]

  • Linker (SMCC): The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable thioether linker.[6][7][8] Its stability is critical, as it prevents premature release of the DM1 payload in systemic circulation, thereby reducing off-target toxicity.[7][9] The active drug is only released following the complete proteolytic degradation of the antibody within the target cell's lysosome.[6][7][10]

The final active component released within the cell is not free DM1, but rather the DM1 payload still attached to the linker and the lysine (B10760008) residue from the antibody it was conjugated to, forming the catabolite Lys-SMCC-DM1 .[11][12][13]

Comprehensive Mechanism of Action

The therapeutic effect of a Lys-SMCC-DM1-based ADC is achieved through a multi-step, sequential process that leverages both the targeting function of the antibody and the potent cytotoxicity of the DM1 payload.[14]

  • HER2 Binding and Signal Inhibition: The ADC's journey begins with the high-affinity binding of its antibody component to the target antigen (e.g., HER2) on the cancer cell surface.[1][15] This binding event itself can exert an anti-tumor effect, as seen with trastuzumab, by inhibiting downstream HER2 signaling pathways and flagging the cell for antibody-dependent cell-mediated cytotoxicity (ADCC).[1][16][17]

  • Receptor-Mediated Internalization: Upon binding, the entire ADC-receptor complex is internalized by the cancer cell via receptor-mediated endocytosis.[6][14][15][18]

  • Lysosomal Trafficking and Degradation: The endocytic vesicle containing the complex is trafficked to the lysosome.[6] Within the highly acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[6][7][8]

  • Release of the Active Catabolite: Due to the non-cleavable nature of the SMCC linker, the proteolytic degradation of the antibody releases the active cytotoxic catabolite, Lys-SMCC-DM1, into the lysosome.[6][10][12]

  • Cytoplasmic Entry and Microtubule Disruption: The Lys-SMCC-DM1 catabolite then enters the cytoplasm. Once in the cytoplasm, the DM1 moiety binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[6][11][19]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, ultimately triggering programmed cell death, or apoptosis.[6]

This intricate mechanism ensures that the highly potent cytotoxic agent is delivered specifically to antigen-expressing cancer cells, thereby maximizing efficacy and improving the therapeutic window.[7]

ADC_Preclinical_Workflow start ADC Candidate (e.g., T-DM1) in_vitro In Vitro Characterization start->in_vitro binding Binding Affinity Assay (SPR / ELISA) in_vitro->binding Assess Target Binding internalization Internalization Assay (Confocal / Flow Cytometry) in_vitro->internalization Confirm Cellular Uptake cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) in_vitro->cytotoxicity Measure Potency in_vivo In Vivo Evaluation binding->in_vivo If Promising internalization->in_vivo If Promising cytotoxicity->in_vivo If Promising pk Pharmacokinetics (PK) (Blood Sampling, ELISA) in_vivo->pk Characterize Exposure efficacy Efficacy Studies (Xenograft Models) in_vivo->efficacy Determine Anti-Tumor Activity tox Toxicology Studies (GLP) in_vivo->tox Evaluate Safety Profile decision Go / No-Go Decision for Clinical Trials pk->decision Synthesize Data efficacy->decision Synthesize Data tox->decision Synthesize Data

References

The Pivotal Role of (Rac)-Lys-SMCC-DM1 as a T-DM1 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), has significantly advanced the treatment of HER2-positive breast cancer. Its efficacy is intrinsically linked to the targeted delivery of the potent microtubule inhibitor, DM1, to cancer cells. Upon internalization, T-DM1 undergoes lysosomal degradation, releasing cytotoxic catabolites. Among these, (Rac)-Lys-SMCC-DM1 is a key active metabolite responsible for the therapeutic effect of the ADC. This technical guide provides an in-depth exploration of the formation, mechanism of action, and pharmacokinetic profile of this compound and other major T-DM1 metabolites. Detailed experimental protocols for their characterization and quantification are also presented, alongside visualizations of the metabolic pathway and analytical workflows to aid researchers in this field.

Introduction to T-DM1 and its Metabolism

T-DM1 is a complex therapeutic agent composed of the humanized monoclonal antibody trastuzumab, covalently linked to the maytansinoid derivative DM1 via a stable thioether linker, N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][2] This design allows for the specific targeting of HER2-overexpressing tumor cells. The antitumor activity of T-DM1 is realized through a multi-step process that begins with binding to the HER2 receptor, followed by internalization and trafficking to the lysosome.[3][4] Within the acidic environment of the lysosome, proteolytic degradation of the trastuzumab component releases the DM1-linker-lysine metabolite, Lys-SMCC-DM1.[1][3] This active metabolite then translocates to the cytoplasm to exert its cytotoxic effect.

The Metabolic Fate of T-DM1

The biotransformation of T-DM1 results in several catabolites. The primary and most active metabolite is Lys-SMCC-DM1.[5][6] Other significant catabolites identified in both preclinical and clinical studies include DM1 and [N-maleimidomethyl] cyclohexane-1-carboxylate-DM1 (MCC-DM1).[7][8]

Formation of this compound

The generation of Lys-SMCC-DM1 is a critical step in the mechanism of action of T-DM1. The process can be summarized as follows:

  • Receptor-Mediated Endocytosis: T-DM1 binds to the HER2 receptor on the surface of cancer cells and is internalized via endocytosis.[3][9]

  • Lysosomal Trafficking: The T-DM1-HER2 complex is transported through the endosomal pathway to the lysosome.[4][9]

  • Proteolytic Degradation: Within the lysosome, the trastuzumab antibody is degraded by proteases, leading to the release of the lysine-bound catabolite, Lys-SMCC-DM1.[1][3]

It is important to note that the commercially available standard for this metabolite is often a racemic mixture, referred to as this compound.[10]

Mechanism of Action of Lys-SMCC-DM1

Once released into the cytoplasm, Lys-SMCC-DM1 exerts its potent cytotoxic effects primarily through the disruption of microtubule dynamics.[1][3] By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11][12]

Quantitative Analysis of T-DM1 Metabolites

The following tables summarize key quantitative data related to the biological activity and plasma concentrations of T-DM1 and its major metabolites.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1

Cell LineIC50 (nM)Reference
KPL-424.8[5][6]
MDA-MB-46840.5[5][6]
Karpas 2990.06[13]

Table 2: Plasma Concentrations of T-DM1 Metabolites in Human Clinical Studies

MetaboliteConcentration Range (ng/mL)Study DetailsReference
DM1< 25 (max)Single-agent T-DM1 (3.6 mg/kg every 3 weeks)[2]
MCC-DM1<1.90–122Exploratory analysis[2][14]
Lys-MCC-DM1<1.08–6.4Exploratory analysis[2][14]

Table 3: Plasma Concentrations of T-DM1 Metabolites in Rat Studies

MetaboliteConcentration Range (ng/mL)Study DetailsReference
DM11.08 to 15.6Single dose of T-DM1[7][8]
MCC-DM1DetectedMajor circulating catabolite[7][8]
Lys-MCC-DM1DetectedMajor circulating catabolite[7][8]

Experimental Protocols

Accurate quantification of T-DM1 and its catabolites is crucial for pharmacokinetic and pharmacodynamic studies. The following provides a detailed methodology for the analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of T-DM1 Catabolites (Lys-SMCC-DM1, MCC-DM1, and DM1) in Plasma

This protocol is adapted from validated methods for the simultaneous determination of T-DM1 catabolites.[2][15]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add 200 µL of methanol (B129727) containing an appropriate internal standard (e.g., levonorgestrel (B1675169) at 200 ng/mL).[12]
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 1 minute to pellet the precipitated protein.[12]
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[15]
  • Mobile Phase A: 0.1% formic acid in water.[15]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
  • Flow Rate: 0.5 mL/min.[15]
  • Gradient Elution:
  • Initiate at a low percentage of Mobile Phase B.
  • Ramp up to a high percentage of Mobile Phase B to elute the analytes.
  • Return to initial conditions to re-equilibrate the column.
  • A typical run time is approximately 4 minutes.[15]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • DM1: Monitor specific precursor-to-product ion transitions.
  • MCC-DM1: Monitor specific precursor-to-product ion transitions.
  • Lys-SMCC-DM1: Monitor specific precursor-to-product ion transitions.
  • Specific MRM transitions should be optimized based on the instrument used.

4. Calibration and Quantification:

  • Prepare calibration standards and quality control samples in the relevant biological matrix (e.g., plasma).
  • The calibration curve for each analyte should demonstrate good linearity (r² > 0.995).[15]
  • Typical calibration ranges are 1-100 nM.[15]

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of T-DM1 and a typical experimental workflow for metabolite analysis.

TDM1_Metabolism cluster_cell HER2+ Cancer Cell TDM1_bound T-DM1-HER2 Complex Endosome Endosome TDM1_bound->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Release of Lys-SMCC-DM1 Microtubules Microtubules Cytoplasm->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest TDM1_ext T-DM1 TDM1_ext->TDM1_bound Binding to HER2

Caption: Metabolic Pathway of T-DM1.

Experimental_Workflow start Plasma Sample Collection protein_precip Protein Precipitation (Methanol) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

References

The Core Mechanism of Tubulin Inhibition by the Cytotoxic Payload DM1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM1, a potent microtubule-targeting agent, is a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its efficacy lies in its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the core mechanism of tubulin inhibition by DM1, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Suppression of Microtubule Dynamics

DM1 exerts its cytotoxic effects by binding to tubulin and suppressing microtubule dynamic instability. This process can be broken down into several key steps:

  • Binding to Tubulin: DM1 binds to β-tubulin at the vinca (B1221190) domain, a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites.[1] This binding occurs on both soluble tubulin dimers and polymerized microtubules.

  • Inhibition of Polymerization: While DM1 can inhibit tubulin polymerization, its primary mechanism at lower, more clinically relevant concentrations is the suppression of microtubule dynamics rather than a complete blockage of assembly.

  • Suppression of Dynamic Instability: DM1 potently suppresses the dynamic instability of microtubules, which is the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization). It achieves this by reducing both the growth and shortening rates of microtubules and by decreasing the frequency of transitions between these states (catastrophe and rescue events).[2] This "poisoning" of the microtubule ends leads to a static, non-functional microtubule network.

  • Mitotic Arrest: The disruption of normal microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This can occur through various pathways, including the activation of caspases and the release of pro-apoptotic factors from the mitochondria.[3]

The following diagram illustrates the core mechanism of DM1-induced tubulin inhibition.

DM1_Mechanism cluster_0 Cellular Uptake and Payload Release cluster_1 Microtubule Disruption cluster_2 Cellular Consequences ADC Antibody-Drug Conjugate (ADC) Internalization Internalization ADC->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Tubulin αβ-Tubulin Dimers DM1_release->Tubulin Binds to β-tubulin Microtubule Microtubule DM1_release->Microtubule Binds to microtubule ends Tubulin->Microtubule Microtubule->Tubulin Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Core mechanism of DM1-induced tubulin inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of DM1 with tubulin and its cytotoxic effects on cancer cells.

Table 1: Binding Affinity of DM1 and Related Compounds to Tubulin and Microtubules

CompoundTargetDissociation Constant (KD)Reference
S-methyl DM1Soluble Tubulin0.93 ± 0.2 µmol/L[4][5]
MaytansineSoluble Tubulin0.86 ± 0.2 µmol/L[4]
S-methyl DM1High-affinity sites on Microtubules0.1 ± 0.05 µmol/L[2][4]

Table 2: Cytotoxicity of DM1 and T-DM1 in HER2-Positive Cancer Cell Lines

Cell LineCompoundIC50Reference
KMCH-1DM10.79–7.2 nM[6]
Mz-ChA-1DM10.79–7.2 nM[6]
KKU-100DM10.79–7.2 nM[6]
KMCH-1T-DM10.031 µg/mL[6]
Mz-ChA-1T-DM11.3 µg/mL[6]
KKU-100T-DM14.3 µg/mL[6]
MDA-MB-361T-DM10.23 nmol/L[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of DM1.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM1 on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • DM1 stock solution (in DMSO)

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

  • Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Compound Preparation: Prepare serial dilutions of DM1 in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for stabilization, nocodazole (B1683961) for destabilization).

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the compound dilutions.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization and the final polymer mass can be calculated from the resulting curves.

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

Tubulin_Polymerization_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Tubulin_prep Prepare Tubulin Solution (3-4 mg/mL on ice) Add_tubulin Add 90 µL Tubulin Mix to initiate Tubulin_prep->Add_tubulin Reaction_mix Prepare Reaction Mix (Buffer, GTP, Glycerol on ice) Reaction_mix->Add_tubulin Compound_prep Prepare DM1 Dilutions (and controls) Add_compound Add 10 µL Compound to 37°C plate Compound_prep->Add_compound Add_compound->Add_tubulin Incubate Incubate at 37°C Add_tubulin->Incubate Measure_OD Measure OD340 every 60s for 60 min Incubate->Measure_OD Plot_data Plot OD340 vs. Time Measure_OD->Plot_data Analyze Analyze Polymerization Rate and Mass Plot_data->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule networks in cells treated with DM1.

Principle: Cells are fixed and permeabilized, and microtubules are labeled with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

  • Mammalian cells cultured on glass coverslips

  • DM1 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of DM1 or vehicle control for the appropriate duration (e.g., 24 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde): Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of DM1 on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • DM1 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of DM1 or vehicle control for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of DM1 on cell cycle progression.

Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • DM1 stock solution (in DMSO)

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with DM1 or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

The following diagram depicts the relationship between DM1-induced mitotic arrest and the subsequent induction of apoptosis.

Mitotic_Arrest_Apoptosis DM1 DM1 Tubulin_Inhibition Tubulin Inhibition DM1->Tubulin_Inhibition Spindle_Disruption Mitotic Spindle Disruption Tubulin_Inhibition->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Signaling from mitotic arrest to apoptosis.

Conclusion

DM1 is a highly potent cytotoxic agent that functions by binding to tubulin and suppressing microtubule dynamics. This leads to a cascade of events, including mitotic arrest and ultimately, apoptotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with DM1 and other microtubule-targeting agents. A thorough understanding of its mechanism of action is crucial for the continued development and optimization of ADCs for cancer therapy.

References

The Stereochemical Difference: A Technical Deep Dive into Lys-SMCC-DM1 and (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibody-drug conjugates (ADCs), precision is paramount. Every component, from the antibody to the linker and the cytotoxic payload, is meticulously engineered to optimize therapeutic efficacy and minimize off-target toxicity. A crucial aspect of this precision lies in the stereochemistry of the drug-linker conjugate. This technical guide provides an in-depth exploration of the core differences between Lys-SMCC-DM1, a defined stereoisomer, and (Rac)-Lys-SMCC-DM1, its racemic counterpart.

Understanding the Core Distinction: Chirality in Lys-SMCC-DM1

The fundamental difference between Lys-SMCC-DM1 and this compound lies in the concept of stereoisomerism. Molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms are known as stereoisomers.

This compound is a racemate, meaning it is an equal mixture of two enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a left and a right hand.

Lys-SMCC-DM1 , in contrast, refers to a single, specific stereoisomer of the molecule. While the commercially available Lys-SMCC-DM1 is often a specific enantiomer due to its synthesis from naturally derived maytansine, the exact stereochemical designation is not always explicitly stated in all commercial sources. The key takeaway is its stereochemical purity compared to the racemic mixture.

The maytansinoid DM1 itself, a potent microtubule-disrupting agent, possesses multiple chiral centers, leading to a complex three-dimensional structure. The linkage to the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker and subsequently to a lysine (B10760008) residue can introduce additional stereochemical considerations.

G cluster_LysSMCCDM1 Lys-SMCC-DM1 (Single Stereoisomer) cluster_RacLysSMCCDM1 This compound (Racemic Mixture) cluster_key Key single_isomer Specific 3D Arrangement enantiomer1 Enantiomer 1 enantiomer2 Enantiomer 2 enantiomer1->enantiomer2 Mirror Images k1 Single Stereoisomer: A molecule with a single, defined 3D structure. k2 Racemic Mixture: A 1:1 mixture of two enantiomers.

Synthesis and Stereochemical Control

The synthesis of these drug-linker conjugates is a multi-step process that dictates the final stereochemistry.

Enantioselective Synthesis of Lys-SMCC-DM1: The synthesis of a single stereoisomer of Lys-SMCC-DM1 typically starts with a chiral precursor of the maytansinoid DM1. Natural maytansine, from which DM1 is derived, is a single enantiomer. By preserving the stereocenters during the chemical modifications to introduce the thiol group for linker attachment, a stereochemically pure DM1 is obtained. Subsequent conjugation with the SMCC linker and lysine maintains this stereochemical integrity.

Racemic Synthesis of this compound: A racemic mixture would arise if the synthesis starts with a racemic mixture of DM1 or if a synthetic step in the process is not stereoselective, leading to the formation of both enantiomers. However, in the context of ADCs, the use of a racemic payload is less common as the biological activity of enantiomers can differ significantly.

G

Impact on Biological Activity and Data Presentation

The three-dimensional structure of a drug is critical for its interaction with biological targets. Enantiomers can exhibit different pharmacological and toxicological properties. One enantiomer may be highly active, while the other may be less active or even inactive. In some cases, one enantiomer can contribute to off-target toxicity.

Parameter Lys-SMCC-DM1 This compound Reference
Composition Single, specific stereoisomer1:1 mixture of two enantiomers[1]
IC50 (KPL-4 cells) 24.8 nMData not available[2][3]
IC50 (MDA-MB-468 cells) 40.5 nMData not available[2][3]

Note: The absence of specific IC50 data for this compound in the scientific literature suggests that the stereochemically pure form is predominantly used in research and development due to its well-defined properties and expected superior performance.

Mechanism of Action and Signaling Pathways

The cytotoxic payload, DM1, is the active component responsible for the therapeutic effect. Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.

HER2-Dependent Pathway:

  • An ADC containing Lys-SMCC-DM1 binds to the HER2 receptor on the surface of a cancer cell.

  • The ADC-HER2 complex is internalized into the cell via endocytosis.

  • The complex is trafficked to the lysosome.

  • Inside the lysosome, the antibody is degraded, releasing the Lys-SMCC-DM1 payload.

  • Lys-SMCC-DM1 enters the cytoplasm and binds to tubulin, a key component of microtubules.

  • This binding inhibits the polymerization of tubulin, leading to the disassembly of microtubules.

  • The disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

G ADC ADC (e.g., T-DM1) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization HER2->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Lys-SMCC-DM1) Lysosome->Release Tubulin Tubulin Release->Tubulin Binding Disruption Microtubule Disruption Tubulin->Disruption Inhibition of Polymerization Arrest G2/M Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

HER2-Independent Pathway: Recent studies have identified a HER2-independent mechanism of DM1-mediated cytotoxicity involving the cytoskeleton-associated protein 5 (CKAP5)[4][5][6][7].

  • The DM1 payload of the ADC can directly bind to CKAP5 on the cell surface.

  • This interaction leads to membrane damage and an influx of calcium ions.

  • The increased intracellular calcium concentration contributes to the disorganization of the microtubule network.

  • This disruption ultimately leads to apoptosis.

This pathway may contribute to the "off-target" toxicities observed with DM1-containing ADCs in cells with low or no HER2 expression.

G DM1 DM1 Payload CKAP5 CKAP5 (Cell Surface) DM1->CKAP5 Binding MembraneDamage Membrane Damage CKAP5->MembraneDamage CalciumInflux Ca2+ Influx MembraneDamage->CalciumInflux MicrotubuleDisruption Microtubule Disruption CalciumInflux->MicrotubuleDisruption Apoptosis Apoptosis MicrotubuleDisruption->Apoptosis

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of these compounds.

Synthesis of SMCC-DM1

The synthesis of the SMCC-DM1 drug-linker is a key step before conjugation to lysine or an antibody.

Objective: To conjugate the thiol-containing DM1 to the maleimide (B117702) group of the SMCC linker.

Materials:

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylacetamide - DMAc)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer with EDTA)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve SMCC in the anhydrous solvent.

  • In a separate container, dissolve DM1 in the reaction buffer.

  • Under an inert atmosphere, slowly add the DM1 solution to the SMCC solution with stirring. The molar ratio of SMCC to DM1 is typically in slight excess to ensure complete reaction of the DM1.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the resulting SMCC-DM1 can be purified using techniques such as preparative HPLC.

  • The purified SMCC-DM1 is then lyophilized to obtain a stable powder.

G start Start dissolve_smcc Dissolve SMCC in Anhydrous Solvent start->dissolve_smcc dissolve_dm1 Dissolve DM1 in Reaction Buffer start->dissolve_dm1 mix Mix Solutions under Inert Atmosphere dissolve_smcc->mix dissolve_dm1->mix react React at Room Temperature mix->react monitor Monitor by HPLC/LC-MS react->monitor purify Purify by Preparative HPLC monitor->purify Reaction Complete lyophilize Lyophilize purify->lyophilize end End lyophilize->end

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic potential of Lys-SMCC-DM1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HER2-positive SK-BR-3 or HER2-low MDA-MB-468)

  • Complete cell culture medium

  • Lys-SMCC-DM1 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Lys-SMCC-DM1 in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Lys-SMCC-DM1. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

G start Start seed Seed Cells in 96-well Plate start->seed dilute Prepare Serial Dilutions of Compound seed->dilute treat Treat Cells with Compound dilute->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal (Luminescence/Absorbance) add_reagent->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Conclusion

The distinction between Lys-SMCC-DM1 and this compound is a critical consideration in the development of antibody-drug conjugates. The use of a stereochemically pure drug-linker conjugate, Lys-SMCC-DM1, is standard practice to ensure a well-defined product with consistent and predictable pharmacological properties. While direct comparative data for the racemic mixture is scarce, the principles of stereochemistry in drug action strongly suggest that the single isomer offers superior performance and a better safety profile. Understanding the synthesis, mechanism of action, and appropriate experimental evaluation of these compounds is essential for the continued advancement of targeted cancer therapies.

References

The Unseen Backbone: An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the design and efficacy of these complex biotherapeutics is the linker, a critical component that dictates the stability, mechanism of action, and ultimately, the therapeutic index of the ADC. While cleavable linkers have been widely explored, non-cleavable linkers are gaining prominence due to their distinct advantages in terms of stability and safety. This technical guide provides a comprehensive overview of non-cleavable linkers, their mechanism of action, key characteristics, and the experimental protocols essential for their evaluation.

The Core Concept: Mechanism of Action of Non-Cleavable Linkers

Unlike their cleavable counterparts that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[1] The release of the active drug metabolite is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2][3][4] This process results in the liberation of the payload still attached to the linker and an amino acid residue from the antibody.[2][5]

The intracellular journey of an ADC with a non-cleavable linker is a multi-step process:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a cocktail of degradative enzymes.

  • Antibody Degradation: Within the harsh environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.

  • Payload Release: This degradation releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is the active metabolite that exerts the cytotoxic effect.

This reliance on complete antibody degradation makes ADCs with non-cleavable linkers highly dependent on the biology of the target cell, particularly its lysosomal function.[4][6]

A Closer Look: Types and Chemistry of Non-Cleavable Linkers

The chemistry of non-cleavable linkers is designed for maximal stability in systemic circulation. The most common types of non-cleavable linkers are based on thioether and amide bonds.[7][8]

  • Thioether-Based Linkers: These are the most prevalent type of non-cleavable linkers. They are typically formed through the reaction of a maleimide (B117702) group on the linker with a thiol group on the antibody, often from a cysteine residue. A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which is featured in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[3][] The cyclohexane (B81311) ring in SMCC provides steric hindrance, which contributes to the stability of the resulting thioether bond.[4][10] Another common maleimide-based linker is maleimidocaproyl (MC) .[8]

  • Amide-Based Linkers: These linkers form a highly stable amide bond between the antibody and the payload. This type of linkage is also resistant to enzymatic degradation and provides excellent stability in both the bloodstream and the intracellular environment.[10]

The Advantages and Disadvantages: A Balanced Perspective

The choice of a non-cleavable linker offers a distinct set of advantages and disadvantages that must be carefully considered in the context of the specific ADC being developed.

Advantages:

  • Increased Plasma Stability: The primary advantage of non-cleavable linkers is their superior stability in the bloodstream compared to many cleavable linkers.[1][3][8] This high stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing the potential for off-target toxicity and improving the overall safety profile of the ADC.[3][]

  • Wider Therapeutic Window: By reducing off-target toxicity, non-cleavable linkers can potentially lead to a wider therapeutic window, allowing for the administration of higher doses of the ADC to achieve greater efficacy.[3][8]

  • Reduced "Bystander Effect": The active metabolite released from a non-cleavable ADC (payload-linker-amino acid) is often charged and less membrane-permeable. This limits its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[12][13] This can be advantageous in treating hematological malignancies or tumors with high and homogenous antigen expression.[14]

Disadvantages:

  • Dependence on Lysosomal Degradation: The absolute requirement for complete antibody degradation for payload release can be a limitation.[4][5] If a target cell has inefficient lysosomal function or if the ADC is not efficiently trafficked to the lysosome, the efficacy of the ADC can be compromised.

  • Potentially Altered Payload Activity: The released metabolite, with the attached linker and amino acid, may have different pharmacological properties compared to the parent payload. It is crucial to ensure that this modified payload retains its cytotoxic potency.[] For instance, some payloads, like MMAE, are most potent in their native form and may be less suitable for use with non-cleavable linkers.[]

  • Limited Bystander Effect: While a reduced bystander effect can be an advantage in certain contexts, it can be a disadvantage when treating solid tumors with heterogeneous antigen expression, where killing of nearby antigen-negative tumor cells is desirable for a complete response.[12][13]

Data Presentation: A Comparative Overview

Direct quantitative comparisons of different non-cleavable linkers from head-to-head studies are limited in publicly available literature. However, the following tables summarize the key characteristics and provide a qualitative comparison with cleavable linkers.

FeatureNon-Cleavable LinkersCleavable Linkers
Mechanism of Release Complete proteolytic degradation of the antibody in the lysosome.[2][3][4]Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[1]
Plasma Stability Generally high.[1][3][8]Variable, can be susceptible to premature cleavage.[15]
Off-Target Toxicity Generally lower due to high plasma stability.[3][]Potentially higher due to premature payload release.[15]
Bystander Effect Generally limited.[12][13]Can be significant, depending on the payload's membrane permeability.[12]
Dependence on Target Cell Biology High (requires efficient lysosomal function).[4][6]Moderate (depends on the presence of the specific cleavage trigger).
Payload Activity Released as a payload-linker-amino acid complex; activity must be confirmed.[]Often released in its native or near-native form.
Examples Kadcyla® (T-DM1) with SMCC linker.[3][]Adcetris® (brentuximab vedotin) with a valine-citrulline linker.[]

Table 1. High-level comparison of non-cleavable and cleavable linkers.

Linker TypeChemistryKey Features
Thioether (e.g., SMCC, MC) Maleimide-thiol reaction.[3][8]High stability, well-established chemistry.[4][10]
Amide Amide bond formation.[10]Very high stability, resistant to enzymatic degradation.[10]

Table 2. Common types of non-cleavable linkers.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of non-cleavable linkers is critical for the successful development of an ADC. The following are detailed methodologies for key experiments.

Synthesis and Conjugation of Non-Cleavable Linkers (Example: SMCC)

This protocol outlines the general steps for conjugating a payload to an antibody using an SMCC linker.

Materials:

  • Monoclonal antibody (mAb)

  • SMCC linker

  • Cytotoxic payload with a reactive amine group

  • Reaction buffers (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Quenching agent (e.g., cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Incubate the antibody (e.g., 5-10 mg/mL) with a 5-10 molar excess of TCEP at room temperature for 1-2 hours to reduce interchain disulfide bonds and expose reactive thiol groups.[16]

  • Linker-Payload Activation:

    • React the SMCC linker with the amine-containing payload in an appropriate organic solvent (e.g., DMSO) to form the maleimide-activated payload.

  • Conjugation:

    • Add a molar excess of the maleimide-activated payload to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.[16] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.[16]

  • Quenching:

    • Add a quenching agent like cysteine to react with any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated payload, linker, and antibody using a suitable method such as size-exclusion chromatography.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV-Visible Spectrophotometry:

  • Principle: This is a simple and convenient method that relies on the different UV-Vis absorbance properties of the antibody and the payload.[]

  • Procedure:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its overall hydrophobicity.[18]

  • Procedure:

    • Inject the ADC sample onto a HIC column.

    • Elute the different ADC species (with varying numbers of conjugated payloads) using a reverse salt gradient.

    • The peaks corresponding to different DAR species (DAR 0, 2, 4, etc.) are separated.[18]

    • The average DAR is calculated based on the relative area of each peak.[]

C. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: LC-MS provides a precise measurement of the molecular weight of the intact ADC, allowing for the determination of the number of conjugated payloads.[7][]

  • Procedure:

    • Separate the ADC species using liquid chromatography (e.g., reversed-phase or size-exclusion).

    • Introduce the eluent into a mass spectrometer to measure the mass of the intact ADC.

    • The mass difference between the unconjugated antibody and the ADC corresponds to the mass of the conjugated linker-payload molecules.

    • The DAR can be calculated from the mass spectrum.[7]

Assessment of ADC Stability in Plasma

This assay evaluates the stability of the ADC in the circulatory system.[19]

A. ELISA-Based Quantification of Intact ADC:

  • Principle: This method measures the concentration of the intact ADC (antibody with conjugated payload) over time in plasma.[6]

  • Procedure:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[20]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[20]

    • Coat a microtiter plate with an antigen specific to the ADC's antibody.[6]

    • Add the plasma samples to the wells. The intact ADC will bind to the coated antigen.[6]

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload.[6]

    • The amount of intact ADC is quantified by measuring the signal generated by the enzyme's substrate. A decrease in signal over time indicates ADC degradation or payload deconjugation.

B. LC-MS-Based Quantification of Free Payload:

  • Principle: This method quantifies the amount of payload that has been prematurely released from the ADC into the plasma.[6]

  • Procedure:

    • Incubate the ADC in plasma at 37°C.

    • At different time points, precipitate the proteins (including the ADC) from the plasma samples.[6]

    • Analyze the supernatant, which contains the free payload, by LC-MS to quantify the amount of released drug.[6] An increase in free payload over time indicates linker instability.

Assessment of Lysosomal Degradation and Payload Release

This assay confirms that the payload is released from the non-cleavable ADC upon lysosomal degradation.[5][21]

Procedure:

  • Incubation with Lysosomal Enzymes:

    • Incubate the ADC with a commercially available lysosomal fraction (e.g., from human liver) or purified lysosomal enzymes (e.g., cathepsin B) at 37°C in an acidic buffer (pH ~5) to mimic the lysosomal environment.[21][22]

  • Sample Collection and Processing:

    • Collect aliquots at different time points.

    • Stop the enzymatic reaction (e.g., by heat inactivation or adding a protease inhibitor).

    • Separate the released payload-linker-amino acid metabolite from the remaining ADC and enzymes (e.g., by protein precipitation).[20]

  • Analysis by LC-MS:

    • Analyze the supernatant by LC-MS to identify and quantify the released metabolite.[5][21] The detection of the expected payload-linker-amino acid complex confirms the mechanism of release.

Mandatory Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Fusion Metabolite Active Metabolite (Payload-Linker-AA) Degradation->Metabolite Release Cytotoxicity Cytotoxicity Metabolite->Cytotoxicity Induction

experimental_workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis ADC_Plasma ADC in Plasma (37°C) Timepoints Collect Aliquots (0, 24, 48, 72h) ADC_Plasma->Timepoints Protein_Precipitation Protein Precipitation Timepoints->Protein_Precipitation LCMS LC-MS Analysis of Supernatant Protein_Precipitation->LCMS Quantification Quantify Free Payload LCMS->Quantification

logical_relationship cluster_properties Linker Properties cluster_outcomes Therapeutic Outcomes Stability High Plasma Stability Toxicity Reduced Off-Target Toxicity Stability->Toxicity Release Lysosomal-Dependent Release Efficacy Targeted Cell Killing Release->Efficacy Therapeutic_Index Improved Therapeutic Index Toxicity->Therapeutic_Index Efficacy->Therapeutic_Index

Conclusion

Non-cleavable linkers represent a robust and increasingly important technology in the design of next-generation ADCs. Their exceptional plasma stability and unique mechanism of action offer the potential for safer and more effective cancer therapies. However, the successful development of ADCs with non-cleavable linkers requires a deep understanding of their biological requirements and a rigorous experimental evaluation of their performance. This technical guide provides a foundational understanding of non-cleavable linkers and the key methodologies for their characterization, empowering researchers to make informed decisions in the design and development of these promising therapeutics.

References

The Cutting Edge of Cancer Therapy: A Technical Guide to Maytansinoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the function and application of maytansinoid derivatives in oncology for researchers, scientists, and drug development professionals. Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone of next-generation cancer therapeutics, particularly as cytotoxic payloads in Antibody-Drug Conjugates (ADCs). This document delves into their mechanism of action, quantitative efficacy, and the experimental protocols crucial for their preclinical and clinical evaluation.

Executive Summary

Maytansinoid derivatives, such as DM1 (mertansine) and DM4 (soravtansine), are highly potent anti-mitotic agents that induce cell cycle arrest and apoptosis in cancer cells.[1][2] Their exceptional cytotoxicity, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs.[1] This targeted delivery mechanism, facilitated by monoclonal antibodies specific to tumor-associated antigens, significantly enhances the therapeutic window by minimizing systemic toxicity.[3] Prominent examples of their clinical success include Ado-trastuzumab emtansine (T-DM1, Kadcyla®) for HER2-positive breast cancer and mirvetuximab soravtansine (B3322474) for folate receptor alpha (FRα)-positive ovarian cancer.[1][4] This guide will explore the intricate molecular mechanisms, present key efficacy data, and provide detailed experimental methodologies to facilitate further research and development in this promising field.

Mechanism of Action: Disrupting the Cellular Engine

The primary mechanism of action of maytansinoid derivatives is the inhibition of microtubule polymerization.[3] By binding to tubulin at or near the vinca (B1221190) alkaloid binding site, they disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][3] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]

Signaling Pathways of Maytansinoid-Induced Apoptosis

The G2/M arrest initiated by maytansinoid-induced microtubule disruption activates a cascade of signaling events culminating in apoptosis. This process involves the activation of the spindle assembly checkpoint, which, when persistently activated, leads to the engagement of the intrinsic apoptotic pathway.[3] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, with caspase-3 being a central executioner caspase.[5]

Maytansinoid_Apoptosis_Pathway Maytansinoid Maytansinoid Derivative (e.g., DM1, DM4) Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest SAC Spindle Assembly Checkpoint Activation G2M_Arrest->SAC Mitochondria Mitochondrial Pathway SAC->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of maytansinoid-induced apoptosis.
Targeted Delivery via Antibody-Drug Conjugates

The therapeutic efficacy of maytansinoid derivatives is maximized through their incorporation into ADCs. This strategy involves conjugating the maytansinoid payload to a monoclonal antibody that specifically targets a tumor-associated antigen.

Workflow of ADC Action:

  • Binding: The ADC binds to the target antigen on the surface of the cancer cell.[4][6]

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4][6][7]

  • Payload Release: Inside the cell, the linker connecting the antibody and the maytansinoid is cleaved, typically within the lysosome, releasing the cytotoxic payload.[3][7]

  • Cytotoxicity: The released maytansinoid derivative then exerts its anti-mitotic effect, leading to cell death.[4][7]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Maytansinoid (DM1/DM4) Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

General workflow of ADC-mediated delivery of maytansinoids.

Quantitative Efficacy of Maytansinoid-Based ADCs

The potency of maytansinoid-based ADCs has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key efficacy data for prominent maytansinoid ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

ADCTarget AntigenCancer Cell LineIC50 (ng/mL)Reference
Trastuzumab-DM1HER2SK-BR-3 (Breast)10 - 100[8]
Trastuzumab-DM1HER2NCI-N87 (Gastric)1 - 10[9]
Mirvetuximab soravtansine (DM4)Folate Receptor αOVCAR-3 (Ovarian)0.1 - 1[6]
Cantuzumab mertansine (B1676302) (DM1)CanAgCOLO 205 (Colon)1 - 10[10]

Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models

ADCTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Trastuzumab-DM1NCI-N87 Gastric Xenograft15 mg/kg, single dose>90[11]
Mirvetuximab soravtansine (DM4)FRα-positive Ovarian Xenograft5 mg/kg, q3d x 4Significant tumor regression[6]
PF-06804103 (Auristatin payload) vs T-DM1HER2-positive breast cancer xenograft3 mg/kg, qwx3PF-06804103 showed superior efficacy[11]

Table 3: Clinical Efficacy of Approved Maytansinoid ADCs

ADCIndicationClinical TrialKey OutcomeReference
Ado-trastuzumab emtansine (T-DM1)HER2+ Metastatic Breast CancerEMILIAMedian PFS: 9.6 vs 6.4 months (vs. lapatinib (B449) + capecitabine)[2]
Mirvetuximab soravtansineFRα-high Platinum-Resistant Ovarian CancerSORAYAObjective Response Rate: 32.4%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of maytansinoid derivatives and their conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a maytansinoid ADC to inhibit cell proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the maytansinoid ADC or control antibody for 72 hours.[12][13]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12][14]

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate for 15 minutes on an orbital shaker.[12][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[1]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_ADC Treat with ADC Serial Dilutions Incubate_24h->Treat_ADC Incubate_72h Incubate 72h Treat_ADC->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Shake Shake 15 min Add_Solubilizer->Shake Read_Absorbance Read Absorbance (570 nm) Shake->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro cytotoxicity MTT assay.
In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of a maytansinoid ADC in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.[9]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer the maytansinoid ADC and control vehicle (e.g., PBS) intravenously at the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.[9]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.

Apoptosis Assay (Annexin V Staining)

This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the maytansinoid derivative for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

Maytansinoid derivatives are a validated and powerful class of cytotoxic agents that have significantly advanced the field of targeted cancer therapy. Their potent anti-mitotic mechanism, coupled with the specificity of antibody-drug conjugates, offers a compelling therapeutic strategy for a variety of cancers. The continued refinement of linker technologies, the discovery of novel tumor-specific antigens, and a deeper understanding of resistance mechanisms will further expand the clinical utility of maytansinoid-based therapies, offering hope for patients with difficult-to-treat malignancies.

References

(Rac)-Lys-SMCC-DM1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and mechanism of action of (Rac)-Lys-SMCC-DM1, a key metabolite in antibody-drug conjugate (ADC) therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and cancer therapeutics.

Molecular Profile

This compound is the racemic mixture of Lys-SMCC-DM1, the active catabolite of the antibody-drug conjugate, Trastuzumab emtansine (T-DM1). It is formed through the conjugation of the potent microtubule-disrupting agent DM1 to a lysine (B10760008) residue via the non-cleavable linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Quantitative Data

The key molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅₃H₇₅ClN₆O₁₅S
Molecular Weight 1103.71 g/mol

Mechanism of Action: From ADC to Cellular Demise

The cytotoxic activity of this compound is intrinsically linked to the targeted delivery of its parent ADC, T-DM1, to HER2-positive cancer cells. The following signaling pathway illustrates the journey from ADC administration to the induction of apoptosis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm T_DM1 T-DM1 (ADC) HER2 HER2 Receptor T_DM1->HER2 Binding T_DM1_HER2_complex_endo T-DM1-HER2 Complex HER2->T_DM1_HER2_complex_endo Receptor-Mediated Endocytosis Lys_SMCC_DM1_release Proteolytic Degradation T_DM1_HER2_complex_endo->Lys_SMCC_DM1_release Trafficking Lys_SMCC_DM1 Lys-SMCC-DM1 Lys_SMCC_DM1_release->Lys_SMCC_DM1 Release of Tubulin Tubulin Dimers Lys_SMCC_DM1->Tubulin Binds to Microtubule_inhibition Inhibition of Polymerization Tubulin->Microtubule_inhibition Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Microtubule_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Mechanism of Action of this compound

Upon administration, T-DM1 binds to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the T-DM1-HER2 complex into an endosome. The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes lead to the degradation of the antibody component. This degradation releases the active catabolite, Lys-SMCC-DM1, into the cytoplasm. Once in the cytoplasm, Lys-SMCC-DM1 exerts its cytotoxic effect by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. The disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and analysis of this compound.

Solubility Protocols

Accurate and reproducible experimental results are contingent on the proper dissolution of this compound. The following protocols are recommended for preparing solutions for in vitro and in vivo studies.

3.1.1. In Vitro Stock Solution Preparation

For in vitro cellular assays, a concentrated stock solution in an organic solvent is typically prepared first.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term stability.

3.1.2. In Vivo Formulation

For animal studies, the stock solution is further diluted in a vehicle suitable for injection.

  • Example Formulation (for a final concentration of 1 mg/mL):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Procedure:

    • Start with the 10% DMSO containing the appropriate amount of this compound from the stock solution.

    • Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition to ensure a homogenous solution.

    • The final formulation should be a clear solution. Prepare fresh on the day of use.

LC-MS/MS Method for Catabolite Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of Lys-SMCC-DM1 and other related catabolites in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma or cell lysates.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Synthesis Workflow

The synthesis of this compound involves a multi-step process that conjugates lysine, the SMCC linker, and the DM1 payload. The following diagram illustrates a general experimental workflow for this synthesis.

Synthesis_Workflow cluster_step1 Step 1: Activation of Lysine cluster_step2 Step 2: Conjugation to DM1 cluster_step3 Step 3: Purification Lysine Racemic Lysine Reaction1 Reaction in Organic Solvent Lysine->Reaction1 SMCC SMCC Linker SMCC->Reaction1 Lys_SMCC Lys-SMCC Intermediate Reaction1->Lys_SMCC Reaction2 Thiol-Maleimide Coupling Lys_SMCC->Reaction2 DM1 DM1 (Thiol-containing) DM1->Reaction2 Rac_Lys_SMCC_DM1_crude This compound (Crude Product) Reaction2->Rac_Lys_SMCC_DM1_crude Purification Purification by HPLC Rac_Lys_SMCC_DM1_crude->Purification Rac_Lys_SMCC_DM1_pure Pure this compound Purification->Rac_Lys_SMCC_DM1_pure

General Synthesis Workflow for this compound

The synthesis begins with the reaction of the primary amine group of racemic lysine with the N-hydroxysuccinimide (NHS) ester of the SMCC linker to form a stable amide bond. This results in the formation of the Lys-SMCC intermediate. In the second step, the thiol group of the DM1 payload reacts with the maleimide (B117702) group of the Lys-SMCC intermediate via a Michael addition reaction to form a stable thioether bond. The resulting crude this compound is then purified, typically using high-performance liquid chromatography (HPLC), to yield the final, highly pure product.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. It is recommended that all experimental work be conducted in a controlled laboratory setting by trained professionals.

Methodological & Application

Application Note and Protocol: Preparation of (Rac)-Lys-SMCC-DM1 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions for (Rac)-Lys-SMCC-DM1, a key linker-payload component used in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a potent cytotoxic agent-linker conjugate used extensively in cancer research and the development of targeted therapeutics.[1] It consists of the maytansinoid derivative DM1, a powerful microtubule-disrupting agent, attached to a lysine (B10760008) residue via the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1][2][3][4] It is the active metabolite of Trastuzumab emtansine (T-DM1), a HER2-targeting ADC.[1][5]

Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. Due to the compound's high potency and cytotoxicity, strict adherence to safety protocols is mandatory. This guide outlines the recommended procedures for solubilizing, storing, and handling this compound.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Synonyms (Rac)-Lys-Nε-MCC-DM1[1]
Molecular Formula C₅₃H₇₅ClN₆O₁₅S[1][6]
Molecular Weight 1103.71 g/mol [1][6]
Appearance Off-white to light yellow solid[1]
Primary Target Tubulin Polymerization[1][5]

Safety Precautions

This compound is a potent cytotoxic compound. Standard safety protocols for handling hazardous materials must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant nitrile gloves.[7]

  • Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of airborne particles.[7]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container according to your institution's guidelines.

  • Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. If inhaled or ingested, seek immediate medical attention.

Experimental Protocol: Preparing a Concentrated DMSO Stock Solution

The recommended primary solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] The use of newly opened, hygroscopic DMSO is crucial, as moisture can significantly reduce the solubility of the compound.[1][5]

Materials and Equipment
  • This compound solid powder

  • Anhydrous, high-purity DMSO (newly opened)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Refer to Table 2 for common concentrations.

  • Dissolution: Vortex the solution vigorously. To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[1][6] Gentle warming (37°C) can also be applied if precipitation is observed.[8] The final solution should be clear and free of particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][5]

  • Storage: Store the aliquots as recommended in Table 3. Label each aliquot clearly with the compound name, concentration, and date of preparation.

Quantitative Data: Stock Solution Preparation

The following table provides the required volume of DMSO to prepare stock solutions of common concentrations from standard masses of this compound (MW = 1103.71 g/mol ).

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg906.0 µL
5 mM 1 mg181.2 µL
10 mM 1 mg90.6 µL
1 mM 5 mg4.53 mL
5 mM 5 mg906.0 µL
10 mM 5 mg453.0 µL
Calculations are based on the molecular weight of 1103.71 g/mol .[1]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 4°C or -20°CUp to 3 yearsStore under nitrogen; check manufacturer's COA.[1][9][10]
DMSO Stock Solution -80°C6 MonthsStore under nitrogen; avoid freeze-thaw cycles.[1][5][8][11]
DMSO Stock Solution -20°C1 MonthStore under nitrogen; avoid freeze-thaw cycles.[1][5][11]

Protocol: Preparation of Working Solutions for In Vitro / In Vivo Use

For most biological applications, the concentrated DMSO stock must be further diluted into an aqueous buffer or a formulation suitable for in vivo studies. The final concentration of DMSO should be minimized to avoid solvent-induced toxicity in assays.

Example Dilution for In Vivo Formulation

A common formulation for achieving a clear solution for in vivo use involves a multi-solvent system.[1]

  • Begin with your high-concentration DMSO stock solution (e.g., 25 mg/mL).

  • To prepare 1 mL of working solution (e.g., 2.5 mg/mL), sequentially add and mix the following components:

    • 100 µL of the 25 mg/mL DMSO stock solution.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of saline. Mix to create the final formulation.[1]

  • This protocol yields a clear solution of ≥ 2.5 mg/mL.[1] It is recommended to prepare this working solution immediately before use.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

G start Start weigh 1. Weigh Compound (In Fume Hood) start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex & Sonicate (Ensure Clear Solution) add_solvent->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store 5. Store at -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes & Protocols: A Comprehensive Guide to SMCC-DM1 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of Antibody-Drug Conjugates (ADCs) is a critical process in the development of targeted cancer therapies. This document provides a detailed methodology for the conjugation of the cytotoxic agent DM1 to a monoclonal antibody (mAb) using the non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The SMCC linker facilitates a stable covalent bond between the antibody and the DM1 payload.[] The process involves the reaction of the N-hydroxysuccinimide (NHS) ester of SMCC with primary amines on the lysine (B10760008) residues of the antibody, followed by the reaction of the maleimide (B117702) group with the thiol group on DM1.[2][3] This two-step conjugation strategy is widely employed to produce ADCs like ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[4][5]

Principle of SMCC-Mediated Conjugation

The conjugation process hinges on the bifunctional nature of the SMCC linker. First, the NHS ester end of SMCC reacts with the primary amine groups of lysine residues on the monoclonal antibody, forming a stable amide bond. This step results in a maleimide-activated antibody. Subsequently, the thiol-containing cytotoxic drug, DM1, is added and reacts with the maleimide group on the activated antibody via a Michael addition reaction to form a stable thioether bond.[2][3] This sequential process minimizes the risk of antibody crosslinking.[3]

cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation mAb Monoclonal Antibody (with Lysine residues) Activated_mAb Maleimide-Activated Antibody mAb->Activated_mAb + SMCC (Amide Bond Formation) SMCC SMCC Linker (NHS-ester & Maleimide) SMCC->Activated_mAb ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC Conjugation Reaction DM1 DM1 Payload (with Thiol group) DM1->ADC + Activated mAb (Thioether Bond Formation)

Caption: Overall workflow for SMCC-DM1 conjugation to a monoclonal antibody.

Experimental Protocols

This section details two common protocols for conjugating SMCC-DM1 to a monoclonal antibody: a one-step and a two-step process. The choice of protocol can depend on the specific antibody and desired final product characteristics. Process parameters such as pH, temperature, and molar ratios can influence the quality and heterogeneity of the final ADC.[6][7]

Protocol 1: One-Step Conjugation Method

In this method, the SMCC-DM1 conjugate is pre-formed and then reacted with the antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb)

  • SMCC-DM1 (pre-linked conjugate)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5[4]

  • Dimethyl Sulfoxide (DMSO)[4]

  • Purification/Desalting Columns (e.g., Sephadex G-25)[8]

  • Ultrafiltration Devices (e.g., Amicon-30 kDa)[4]

  • Quenching Reagent (e.g., L-cysteine)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.[4][8] Ensure the buffer is free of primary amines (e.g., Tris).

    • Bring the antibody solution to the reaction temperature (typically 4°C or room temperature).[9]

  • SMCC-DM1 Preparation:

    • Dissolve the SMCC-DM1 in DMSO to create a stock solution (e.g., 10-20 mg/mL).[10]

  • Conjugation Reaction:

    • Add the SMCC-DM1 stock solution to the antibody solution. A molar excess of SMCC-DM1 to the antibody is used to drive the reaction. The final concentration of DMSO should typically be kept below 10% (v/v).[11]

    • Incubate the reaction mixture for 2-24 hours. The incubation time can be varied to achieve different Drug-to-Antibody Ratios (DARs).[4] Incubation can be performed at 4°C, room temperature, or up to 32°C.[4][9]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent like L-cysteine to a final concentration in molar excess to the unreacted SMCC-DM1. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted SMCC-DM1 and byproducts using a desalting column (e.g., G-25 gel filtration) or through repeated buffer exchange with an ultrafiltration device.[4][8][12]

Protocol 2: Two-Step Conjugation Method

This method involves first activating the antibody with the SMCC linker, followed by conjugation to the DM1 payload. This approach can offer better control over the reaction.[7]

Materials and Reagents:

  • Monoclonal Antibody (mAb)

  • SMCC or Sulfo-SMCC linker[8]

  • DM1 payload

  • Antibody Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Drug Conjugation Buffer: Buffer with a slightly lower pH may be used, depending on the stability of the payload.

  • DMSO

  • Purification/Desalting Columns

  • Ultrafiltration Devices

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in the modification buffer at a concentration of 5-10 mg/mL.[8]

    • Add the SMCC or Sulfo-SMCC linker (dissolved in DMSO) to the antibody solution. A typical molar ratio is between 4:1 to 8:1 (linker:mAb).[8]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Removal of Excess Linker:

    • Immediately after incubation, remove the unreacted linker using a desalting column or an ultrafiltration device, exchanging the buffer with the drug conjugation buffer.[8] This step is critical to prevent the linker from reacting with the DM1 payload before it conjugates to the antibody.

  • Drug Conjugation:

    • Dissolve the DM1 payload in DMSO.

    • Add the DM1 solution to the maleimide-activated antibody solution. A molar excess of DM1 over the antibody is typically used.

    • Incubate for 2-4 hours at room temperature or 4°C for up to 24 hours.[9]

  • Purification:

    • Purify the final ADC product to remove unreacted DM1 and other small molecules using size-exclusion chromatography (SEC) or a desalting column.[12]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare mAb in Amine-Free Buffer C Mix mAb and SMCC-DM1 (Control Molar Ratio) A->C B Prepare SMCC-DM1 in DMSO B->C D Incubate (Control Time & Temp) C->D E Quench Reaction (Optional) D->E F Purify ADC via SEC/TFF E->F G Characterize ADC (DAR, Purity, etc.) F->G

Caption: Experimental workflow for the one-step SMCC-DM1 conjugation process.

Data Presentation: Quantitative Parameters

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[5] The DAR can be controlled by adjusting reaction parameters such as the molar ratio of the linker-drug to the antibody, incubation time, and temperature.[4][11]

Table 1: Example Reaction Conditions and Resulting Average DAR

Antibody Conc.Linker:mAb Molar RatioDrug:mAb Molar RatioIncubation Time (h)Temp (°C)Average DARReference
2 mg/mL15:1 (SMCC-DM1)15:1232~3.5[4]
5 mg/mL4:1 (Sulfo-SMCC)8:10.5RT~2-3[8][12]
5 mg/mL8:1 (Sulfo-SMCC)16:10.5RT~4-6[8][12]
2 mg/mL15:1 (SMCC-DM1)15:1244~2.65[9]

Note: These values are illustrative and the optimal conditions should be determined empirically for each specific monoclonal antibody.

Characterization of the Antibody-Drug Conjugate

After purification, the ADC must be thoroughly characterized to ensure quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis. It separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of species with different numbers of drugs attached.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, confirming the mass of the conjugate and allowing for the determination of the drug load distribution on both the light and heavy chains.[13][14]

  • UV-Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR by measuring the absorbance of the protein (at 280 nm) and the drug at its specific absorbance maximum. However, it is less accurate than HIC or LC-MS.[13]

2. Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates, which can form during the conjugation process, and to confirm the monomeric state of the final ADC product.[14]

3. Free Drug Analysis:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to quantify the amount of unconjugated (free) drug remaining in the final ADC preparation.[14]

Table 2: Analytical Methods for ADC Characterization

ParameterAnalytical TechniquePurpose
Drug-to-Antibody Ratio (DAR) HIC, LC-MS, UV-VisTo determine the average number of drug molecules conjugated per antibody and the distribution of different drug-loaded species.[13]
Purity / Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[14]
Unconjugated Antibody HIC, LC-MSTo determine the amount of antibody that has not been conjugated with any drug molecules.
Free Drug Level RP-HPLC, LC-MSTo quantify the amount of residual, unconjugated SMCC-DM1 in the final product.[14]
In Vitro Potency Cell-based Cytotoxicity AssaysTo confirm that the ADC retains its biological activity and is effective at killing target cancer cells.[9]

References

Application Notes and Protocols for In Vivo Experimental Design with (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lys-SMCC-DM1 is the racemic mixture of the active metabolite of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1). T-DM1 is approved for the treatment of HER2-positive breast cancer.[1][2] The therapeutic principle of T-DM1 involves the targeted delivery of the potent microtubule-disrupting agent, DM1, to HER2-overexpressing cancer cells. Following internalization of the ADC, the antibody is degraded within the lysosome, releasing the cytotoxic catabolite Lys-SMCC-DM1.[3][4][5] This active metabolite then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][6]

These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound as a standalone agent in preclinical cancer models. The protocols are primarily adapted from established in vivo studies involving T-DM1, given the limited public data on the unconjugated administration of its active metabolite. It is crucial to note that the pharmacokinetic and pharmacodynamic properties of the unconjugated this compound will differ significantly from the antibody-conjugated form. Therefore, the provided protocols, particularly regarding dosing, should be considered as a starting point for dose-finding studies.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3][6]

Lys_SMCC_DM1_Mechanism_of_Action cluster_cell Cancer Cell Lys_SMCC_DM1 This compound Tubulin Tubulin Dimers Lys_SMCC_DM1->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

In Vivo Experimental Design: Efficacy Studies

The following protocols are designed to assess the anti-tumor efficacy of this compound in xenograft models.

Animal Models

Immunocompromised mice are essential for establishing human tumor xenografts. Commonly used strains include:

  • SCID (Severe Combined Immunodeficient) mice [7]

  • Athymic Nude mice [8]

The choice of strain may depend on the specific cancer cell line being used and institutional guidelines.

Tumor Models

Human cancer cell lines with varying levels of HER2 expression can be used to establish subcutaneous xenografts. While the targeted delivery aspect of T-DM1 is absent when using the unconjugated drug, employing HER2-positive lines allows for a comparative context to T-DM1 studies.

Recommended Cell Lines:

Cell LineCancer TypeHER2 StatusNotes
JIMT-1 Breast CancerHER2-positiveTrastuzumab-resistant model.[3][9]
N-87 Gastric CancerHER2-positiveHighly sensitive to T-DM1.[6][10]
BT-474 Breast CancerHER2-positiveCommonly used for HER2-targeted therapy studies.
KPL-4 Breast CancerHER2-positive
MDA-MB-468 Breast CancerHER2-negativeCan be used as a negative control to assess non-targeted cytotoxicity.

Experimental Workflow

In_Vivo_Efficacy_Workflow A Cell Culture and Preparation B Subcutaneous Implantation of Tumor Cells in Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (this compound, Vehicle, Positive Control) D->E F Continued Monitoring: Tumor Volume and Body Weight E->F G Endpoint Analysis: Tumor Weight, Histology, Biomarkers F->G H Data Analysis and Interpretation G->H

Caption: General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Establishment
  • Cell Culture: Culture the chosen cancer cell line under standard conditions recommended by the supplier.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=6-10 mice per group).

Protocol 2: this compound Administration and Efficacy Assessment
  • Dose Preparation:

    • This compound Formulation: Due to the absence of direct in vivo studies with unconjugated this compound, a dose-finding study is highly recommended. Based on studies with other small molecule microtubule inhibitors, a starting dose range of 1-10 mg/kg could be explored. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Vehicle Control: Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) without the active compound.

    • Positive Control (Optional): A standard-of-care chemotherapy agent for the specific cancer type (e.g., paclitaxel) can be included.

  • Administration:

    • Administer this compound and vehicle control via intravenous (IV) or intraperitoneal (IP) injection. The administration schedule can be once or twice weekly, depending on the results of the dose-finding and toxicity studies.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint:

    • Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm3) or at the end of the study period (e.g., 21-28 days).

    • At necropsy, excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis.

Quantitative Data Summary

The following tables present representative data from in vivo studies with T-DM1, which can serve as a benchmark for studies with this compound.

Table 1: Tumor Growth Inhibition in HER2-Positive Xenograft Models with T-DM1

Animal ModelCell LineTreatmentDose (mg/kg)ScheduleTumor Growth Inhibition (%)Reference
SCID MiceJIMT-1T-DM115Weekly, IVSignificant inhibition[7]
Nude MiceN-87T-DM15Once every 3 weeks, IVSignificant regression[10]
Nude MiceN-87T-DM110Once every 3 weeks, IVSignificant regression[7]
Nude MiceN-87T-DM120Once every 3 weeks, IVComplete remission[10]
Nude MiceBT-474T-DM115Single dose, IV48% tumor volume decrease

Table 2: Pharmacokinetic Parameters of T-DM1 and its Catabolites in Humans

AnalyteCmax (ng/mL)t1/2 (days)NotesReference
T-DM1~80,000~4Following 3.6 mg/kg q3w
Lys-MCC-DM1< 6.4Not reportedLow concentrations observed
DM1< 25Not reportedVery low concentrations observed

Toxicity Assessment

Close monitoring for signs of toxicity is crucial, especially since the systemic exposure to the cytotoxic payload will be different from that of T-DM1.

Protocol 3: In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or CD-1).

  • Dose Escalation: Administer single or multiple doses of this compound in escalating dose cohorts (n=3-5 mice per cohort).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Thrombocytopenia is a known toxicity of DM1-containing ADCs.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.

Logical Relationship for Experimental Design

Experimental_Design_Logic A Define Research Question (e.g., Efficacy, Toxicity) B Select Appropriate Animal and Tumor Model A->B C Determine Dosing Regimen (Dose, Schedule, Route) A->C D Establish Xenograft Tumors B->D E Administer Treatment C->E D->E F Monitor Efficacy Endpoints (Tumor Volume, Survival) E->F G Monitor Toxicity Endpoints (Body Weight, Clinical Signs) E->G H Collect Samples for Analysis F->H G->H I Analyze and Interpret Data H->I

Caption: Logical steps for designing an in vivo experiment.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo research with this compound. Given its role as the active metabolite of a highly effective ADC, understanding its properties as a standalone agent is of significant interest. Researchers should prioritize careful dose-finding and toxicity studies to establish a safe and effective dose range before proceeding with large-scale efficacy experiments. The adaptation of protocols from T-DM1 studies provides a valuable starting point, but the unique pharmacokinetic profile of the unconjugated drug necessitates a cautious and systematic approach to experimental design.

References

Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio (DAR) of SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to toxicity and poor pharmacokinetics. For ADCs utilizing the SMCC-DM1 linker-payload, which conjugates to cysteine residues on the antibody, accurate and precise measurement of the DAR is essential throughout the development and manufacturing process.

This document provides detailed application notes and protocols for four common analytical techniques used to determine the DAR of SMCC-DM1 ADCs:

  • Hydrophobic Interaction Chromatography (HIC)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • UV-Vis Spectroscopy

Chemical Conjugation of SMCC-DM1 to a Monoclonal Antibody

The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker that connects the cytotoxic agent DM1 to the antibody. The conjugation process for cysteine-linked ADCs, such as those using SMCC-DM1, typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate free sulfhydryl groups. The maleimide (B117702) group of the SMCC-DM1 then reacts with these sulfhydryl groups to form a stable thioether bond.

G cluster_antibody Antibody cluster_reduction Reduction cluster_conjugation Conjugation Antibody Monoclonal Antibody (with interchain disulfide bonds) Reduced_Antibody Reduced Antibody (with free sulfhydryl groups) Antibody->Reduced_Antibody TCEP or DTT ADC Antibody-Drug Conjugate (SMCC-DM1 ADC) Reduced_Antibody->ADC SMCC_DM1 SMCC-DM1 (Linker-Payload) SMCC_DM1->ADC

Figure 1: General workflow for the conjugation of SMCC-DM1 to a monoclonal antibody.

Comparison of DAR Measurement Techniques

The choice of analytical method for DAR determination depends on various factors, including the stage of development, the specific properties of the ADC, and the desired level of information (average DAR vs. distribution of drug-loaded species). The following table summarizes the key characteristics of the four techniques described in this document.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectroscopy
Principle Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrophobicity under denaturing conditions.Separation based on hydrophobicity coupled with mass-to-charge ratio detection.Measurement of absorbance at specific wavelengths for the antibody and the drug.
Information Provided Average DAR, distribution of DAR species (DAR0, DAR2, DAR4, etc.), and positional isomers.Average DAR and distribution of drug-loaded light and heavy chains.Average DAR, distribution of DAR species, and confirmation of mass for each species.Average DAR only.[1][2][3]
Sample Preparation Simple dilution in high-salt buffer.Reduction of disulfide bonds is typically required.Reduction may be required depending on the workflow.Simple dilution.
Throughput ModerateModerateLowerHigh
Advantages - Analyzes intact ADC under native conditions[4]- Good resolution of different DAR species[5]- Considered a standard method for cysteine-linked ADCs[6]- High resolution of light and heavy chain fragments[7]- Compatible with MS detection[8]- High specificity and accuracy[9]- Provides mass confirmation of ADC species[]- Can identify conjugation sites[11]- Simple and rapid[1][2]- Requires minimal sample preparation
Limitations - May not be suitable for highly hydrophobic ADCs[12]- High salt concentrations can be corrosive to equipment[13]- Denaturing conditions disrupt the intact ADC structure- Requires reduction of the ADC- More complex instrumentation and data analysis[9]- Ionization efficiency can vary between different DAR species[12]- Less accurate than chromatographic methods- Does not provide information on DAR distribution[3]- Susceptible to interference from free drug

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. In the case of ADCs, the addition of the hydrophobic SMCC-DM1 payload increases the overall hydrophobicity of the antibody. This allows for the separation of the naked antibody (DAR0) from the drug-conjugated species (DAR2, DAR4, etc.).

G cluster_workflow HIC Workflow for DAR Analysis Start ADC Sample Preparation Dilute in High Salt Buffer A Start->Preparation Injection Inject onto HIC Column Preparation->Injection Separation Gradient Elution (Decreasing Salt Concentration) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Calculate Average DAR and Distribution Detection->Analysis End Results Analysis->End

Figure 2: Experimental workflow for HIC-based DAR analysis.

Protocol:

  • Materials:

    • ADC sample

    • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[13]

    • HIC Column (e.g., Tosoh TSKgel Butyl-NPR)

    • HPLC system with UV detector

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100 []

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for analyzing the DAR of ADCs after reduction of the interchain disulfide bonds. This method separates the light and heavy chains of the antibody, allowing for the determination of the number of drug molecules conjugated to each chain.

G cluster_workflow RP-HPLC Workflow for DAR Analysis Start ADC Sample Reduction Reduce with DTT or TCEP Start->Reduction Quench Quench Reaction (e.g., with formic acid) Reduction->Quench Injection Inject onto RP-HPLC Column Quench->Injection Separation Gradient Elution (Increasing Organic Solvent) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Calculate Average DAR Detection->Analysis End Results Analysis->End

Figure 3: Experimental workflow for RP-HPLC-based DAR analysis.

Protocol:

  • Materials:

    • ADC sample

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • RP-HPLC Column (e.g., Agilent PLRP-S, 1000 Å, 8 µm)

    • HPLC system with UV detector

  • Sample Preparation:

    • To 100 µg of ADC sample, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[14]

    • Quench the reaction by adding an equal volume of 1% formic acid.

  • Chromatographic Conditions:

    • Column: Agilent PLRP-S, 2.1 x 50 mm, 1000 Å, 8 µm

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Detection: 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      15 60
      16 90
      18 90
      19 30

      | 25 | 30 |

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-DM1) and heavy chains (HC, HC-DM1, HC-DM2, HC-DM3).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = 2 * [ (Σ Weighted Peak Area of Heavy Chain) + (Σ Weighted Peak Area of Light Chain) ] / 100 [8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique provides highly accurate DAR measurements and can be used to confirm the identity of each DAR species. For cysteine-linked ADCs, native LC-MS is often preferred to analyze the intact ADC.

G cluster_workflow LC-MS Workflow for DAR Analysis Start ADC Sample Separation LC Separation (e.g., SEC or RP-HPLC) Start->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Deconvolution Deconvolution of Mass Spectra Detection->Deconvolution Analysis Calculate Average DAR Deconvolution->Analysis End Results Analysis->End

Figure 4: Experimental workflow for LC-MS-based DAR analysis.

Protocol:

  • Materials:

    • ADC sample

    • Mobile Phase for SEC: 100 mM Ammonium Acetate, pH 7.0

    • SEC Column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm)

    • LC-MS system (e.g., Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF)

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.5 mg/mL in the mobile phase.

  • LC-MS Conditions:

    • Column: Waters ACQUITY UPLC BEH200 SEC, 4.6 x 150 mm, 1.7 µm

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Mass Spectrometer: Q-TOF

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 300 V

    • Mass Range: 2000-8000 m/z

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the mass of the intact ADC species.

    • Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the relative abundance of each species.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for determining the average DAR. This technique relies on the different absorbance maxima of the antibody (at 280 nm) and the DM1 payload (typically around 252 nm).

G cluster_workflow UV-Vis Spectroscopy Workflow for DAR Analysis Start ADC Sample Measurement Measure Absorbance at 280 nm and 252 nm Start->Measurement Calculation Calculate Concentrations of Antibody and Drug Measurement->Calculation DAR_Calc Calculate Average DAR Calculation->DAR_Calc End Results DAR_Calc->End

Figure 5: Experimental workflow for UV-Vis-based DAR analysis.

Protocol:

  • Materials:

    • ADC sample

    • Formulation buffer

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Blank the spectrophotometer with the formulation buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A280) and 252 nm (A252).

  • Data Analysis:

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which account for the contribution of both components at each wavelength:

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)

      • Where:

        • A = Absorbance

        • ε = Molar extinction coefficient

        • C = Molar concentration

    • Solve the simultaneous equations for CAb and CDrug.

    • Calculate the average DAR:

      • Average DAR = CDrug / CAb

Note: The molar extinction coefficients for the specific antibody and the SMCC-DM1 payload must be determined experimentally.

Conclusion

The selection of the most appropriate technique for measuring the DAR of SMCC-DM1 ADCs depends on the specific requirements of the analysis. HIC is a robust method for determining the distribution of DAR species under native conditions. RP-HPLC provides high-resolution separation of the light and heavy chains after reduction. LC-MS offers the highest level of specificity and mass confirmation. UV-Vis spectroscopy is a simple and rapid method for determining the average DAR. A combination of these orthogonal techniques is often employed to provide a comprehensive characterization of the ADC and ensure product quality.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with Lysine-Based Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and characterization of Antibody-Drug Conjugates (ADCs) utilizing lysine-based conjugation strategies. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key processes and pathways to assist researchers in the development of effective and well-characterized ADCs.

Introduction to Lysine-Based ADCs

Lysine-based conjugation is a widely utilized method for the production of ADCs due to the abundance and accessibility of lysine (B10760008) residues on the surface of monoclonal antibodies (mAbs). The ε-amino group of lysine serves as a nucleophile that can react with activated esters or other reactive groups on a linker-payload complex, forming a stable covalent bond. While this method is robust and does not require antibody engineering, it typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile. Therefore, precise control over the conjugation process and thorough characterization of the resulting ADC are critical.

FDA-approved ADCs, such as trastuzumab emtansine (Kadcyla®), have been successfully developed using lysine conjugation, demonstrating the clinical viability of this approach.

Key Considerations for Lysine Conjugation

Several factors must be carefully controlled to achieve a desirable and reproducible ADC product:

  • Reaction pH: The pH of the reaction buffer is crucial as it influences the reactivity of the lysine ε-amino groups. A slightly basic pH (typically 7.5-8.5) is often used to deprotonate the amino groups, increasing their nucleophilicity.

  • Reagent Molar Ratio: The molar ratio of the linker-payload to the antibody directly influences the average DAR of the resulting ADC. Careful optimization of this ratio is necessary to achieve the desired drug loading.

  • Temperature and Incubation Time: These parameters affect the rate and extent of the conjugation reaction. Optimization is required to ensure complete conjugation without causing degradation of the antibody.

  • Co-solvents: Organic co-solvents, such as DMSO or DMA, are often required to dissolve the hydrophobic linker-payload. The final concentration of the co-solvent should be carefully controlled to avoid antibody denaturation and aggregation.

Experimental Protocols

One-Step Lysine Conjugation using N-Hydroxysuccinimide (NHS) Esters

This protocol describes a direct, one-step method for conjugating a drug-linker containing an NHS ester to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester of the drug-linker complex

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)

  • Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the NHS ester of the drug-linker in anhydrous DMSO or DMA to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 5- to 20-fold) of the drug-linker stock solution to the antibody solution while gently stirring. Ensure the final co-solvent concentration does not exceed 10-20% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with continuous gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization:

    • Determine the protein concentration, DAR, level of aggregation, and other critical quality attributes as described in the characterization section.

Two-Step Lysine Conjugation

This method involves the initial modification of lysine residues with a bifunctional linker, followed by the conjugation of the payload. This approach can be useful when the payload contains a functional group that is not compatible with a one-step reaction.

Materials:

  • Monoclonal antibody (mAb)

  • Bifunctional linker (e.g., SMCC)

  • Thiol-containing payload

  • Reaction Buffer 1: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0

  • Reaction Buffer 2: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0

  • Reducing agent (e.g., TCEP) for the payload if it is in a disulfide-dimer form

  • Purification system (SEC or TFF)

Procedure:

  • Antibody Modification:

    • Buffer exchange the mAb into Reaction Buffer 1.

    • Add a 5- to 20-fold molar excess of the bifunctional linker (e.g., SMCC) to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

    • Remove the excess linker by SEC or TFF, exchanging the modified antibody into Reaction Buffer 2.

  • Payload Preparation:

    • If the payload is a disulfide dimer, reduce it to its monomeric thiol-containing form using a reducing agent like TCEP.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the thiol-containing payload to the modified antibody solution at a 3-fold molar excess per introduced maleimide (B117702) group.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-ethylmaleimide.

    • Purify the ADC using SEC or TFF to remove unreacted payload and other impurities.

    • Buffer exchange the final ADC into a suitable formulation buffer.

  • Characterization:

    • Perform comprehensive characterization as outlined below.

Characterization of Lysine-Conjugated ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Data Presentation: Summary of ADC Characteristics
ParameterMethodResultAcceptance Criteria
Protein Concentration UV-Vis (A280)10.5 mg/mL9.0 - 11.0 mg/mL
Average DAR UV-Vis Spectroscopy3.63.0 - 4.0
RP-HPLC3.53.0 - 4.0
Monomer Purity SEC-HPLC98.5%≥ 95%
Aggregate Level SEC-HPLC1.2%≤ 5%
Fragment Level SEC-HPLC0.3%≤ 1%
Free Drug Level RP-HPLC< 0.5%≤ 1%
Conjugation Sites Peptide Mapping LC-MS/MS45 sites identifiedReportable
In Vitro Cytotoxicity (IC50) Cell-based assay5.2 ng/mLReportable
Experimental Protocols for Characterization

This method provides a rapid estimation of the average DAR based on the absorbance of the antibody and the payload at different wavelengths.

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload (e.g., 252 nm for DM1).

  • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the antibody at 280 nm.

  • Correct the absorbance at the payload's maximum wavelength for the antibody's contribution at that wavelength.

  • Calculate the concentration of the payload using its molar extinction coefficient.

  • The DAR is the molar ratio of the payload to the antibody.

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

Procedure:

  • System: Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to determine the percentage of each species.

This method identifies the specific lysine residues that have been conjugated.

Procedure:

  • Reduction and Alkylation:

    • Denature the ADC in 8 M urea.

    • Reduce the disulfide bonds with DTT at 37°C for 1 hour.

    • Alkylate the free cysteines with iodoacetamide (B48618) (IAA) in the dark at room temperature for 1 hour.

  • Digestion:

    • Buffer exchange the sample to remove urea.

    • Digest the ADC with trypsin overnight at 37°C. Trypsin cleaves at the C-terminus of arginine and unconjugated lysine residues. Conjugated lysines will be missed cleavages.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a C18 column on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire MS/MS data in a data-dependent acquisition mode.

  • Data Analysis:

    • Use a protein sequence database and specialized software to identify the peptides and the sites of modification (conjugation). The mass of the linker-payload will be observed as a modification on specific lysine residues.

Visualizations

Experimental Workflows

one_step_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (pH 8.0) mAb->buffer_exchange drug_linker NHS-Ester Drug-Linker dissolve Dissolve in DMSO/DMA drug_linker->dissolve conjugation Conjugation (RT, 2-4h) buffer_exchange->conjugation dissolve->conjugation quench Quench Reaction (Tris-HCl) conjugation->quench purify Purification (SEC/TFF) quench->purify characterize Characterization (DAR, SEC, MS) purify->characterize final_adc Final ADC Product characterize->final_adc

Caption: Workflow for one-step lysine-based ADC conjugation.

Mechanism of Action

adc_moa cluster_extracellular Extracellular Space cluster_cell Tumor Cell adc ADC antigen Tumor Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Payload Release target Intracellular Target (e.g., Tubulin, DNA) payload->target 5. Target Engagement apoptosis Apoptosis target->apoptosis 6. Cell Death

Caption: General mechanism of action for an internalizing ADC.

Signaling Pathways

tdm1_pathway cluster_inhibition Inhibition by Trastuzumab component tdm1 T-DM1 her2 HER2 Receptor tdm1->her2 Binds to HER2 pi3k PI3K tdm1->pi3k Inhibits ras Ras tdm1->ras Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of PI3K/Akt and Ras/MAPK pathways by T-DM1.

Application Note: High-Throughput Cell-Based Assay for Antibody-Drug Conjugate (ADC) Internalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The therapeutic efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cancer cell surface and subsequently be internalized.[1][3][4][5][6] Upon internalization, the ADC is trafficked to intracellular compartments, typically lysosomes, where the linker is cleaved, and the cytotoxic payload is released, leading to cell death.[7][8][9][10] Therefore, the accurate and efficient measurement of ADC internalization is a crucial step in the early screening and development of novel ADC candidates.[1][11][12]

This application note provides a detailed protocol for a high-throughput, cell-based assay to quantify ADC internalization using a pH-sensitive fluorescent dye. This method offers a robust and sensitive way to measure the kinetics of ADC uptake and can be adapted for various ADC constructs and target cell lines.

Signaling Pathway of ADC Internalization

The primary mechanism of ADC entry into target cells is receptor-mediated endocytosis.[6][9][11] This process can occur through various pathways, with clathrin-mediated endocytosis (CME) being the most common.[8][10][11] The general steps are as follows:

  • Binding: The ADC's monoclonal antibody specifically binds to its target antigen on the cell surface.[7][9]

  • Endocytosis: The ADC-antigen complex is internalized into the cell through the formation of endocytic vesicles.[9][11] This can be a clathrin-dependent or independent process.

  • Trafficking: The endocytic vesicles mature into early endosomes and then late endosomes.

  • Lysosomal Fusion: The late endosomes fuse with lysosomes, which are acidic organelles containing various hydrolytic enzymes.[7][8][9]

  • Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic drug is cleaved, releasing the payload into the cytoplasm.[7][8][10]

  • Target Engagement & Cell Death: The released payload interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[7]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome (Acidic Environment) Late_Endosome->Lysosome 4. Fusion Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release Cell_Death Apoptosis Payload->Cell_Death 6. Target Engagement

Canonical pathway of ADC internalization and payload release.

Experimental Protocol: ADC Internalization Assay using a pH-Sensitive Dye

This protocol describes a fluorescence-based assay to quantify ADC internalization in a 96-well or 384-well format, suitable for high-throughput screening.[12][13] The principle relies on a pH-sensitive dye that exhibits minimal fluorescence at neutral extracellular pH but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[5][12][14][15][16]

Materials:

  • Target cells expressing the antigen of interest

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red or CypHer5E)

  • Control non-targeting ADC or unlabeled antibody

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader or high-content imaging system

  • Live-cell imaging incubator (optional, for kinetic studies)

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. ADC Incubation A->B C 3. Incubation Period B->C D 4. (Optional) Wash Step C->D E 5. Fluorescence Measurement D->E F 6. Data Analysis E->F

High-level workflow for the ADC internalization assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells into a black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • ADC Preparation and Incubation:

    • Prepare serial dilutions of the pH-sensitive dye-labeled ADC and the control antibody in complete cell culture medium.

    • Carefully remove the culture medium from the cell plate.

    • Add the ADC dilutions and controls to the respective wells. Include wells with untreated cells as a background control.

  • Incubation Period:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 1, 4, 8, 24 hours). For kinetic studies, the plate can be placed in a live-cell imaging system for continuous monitoring.[2][17][18][19][20]

  • (Optional) Wash Step:

    • For endpoint assays, a wash step can be included to remove non-internalized ADC, although many pH-sensitive dyes are designed to minimize background fluorescence without washing.[14][15]

    • If washing, gently aspirate the medium and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen pH-sensitive dye.

    • Alternatively, for more detailed spatial information, acquire images using a high-content imaging system or confocal microscope.[4][21][22][23]

  • Data Analysis:

    • Subtract the background fluorescence from the untreated control wells.

    • Plot the fluorescence intensity against the ADC concentration to generate dose-response curves.

    • For kinetic studies, plot the fluorescence intensity against time.

    • Calculate parameters such as the EC₅₀ (half-maximal effective concentration) for internalization.

Data Presentation

Quantitative data from the ADC internalization assay should be summarized for clear comparison.

Table 1: Summary of ADC Internalization Parameters

ADC CandidateTarget AntigenCell LineIncubation Time (h)Internalization Rate (RFU/h)Max Fluorescence (RFU)EC₅₀ (nM)
ADC-AHER2SK-BR-3241500350005.2
ADC-BHER2SK-BR-3248001800012.5
Control IgGN/ASK-BR-324501200>1000
ADC-AEGFRA431242200480002.8
ADC-BEGFRA431241100250008.1

RFU: Relative Fluorescence Units

The described cell-based assay provides a robust and scalable method for quantifying ADC internalization. This protocol can be readily adapted to screen large libraries of ADC candidates, enabling the selection of those with optimal internalization properties for further preclinical development.[12][13][24] The use of pH-sensitive dyes offers a direct and sensitive readout of ADC uptake, facilitating the generation of high-quality, reproducible data essential for advancing the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

solving (Rac)-Lys-SMCC-DM1 solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-Lys-SMCC-DM1

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the racemate of Lys-SMCC-DM1, a key active metabolite of the antibody-drug conjugate (ADC) ado-trastuzumab emtansine (T-DM1).[1][2] It consists of the cytotoxic agent DM1 (a maytansinoid tubulin inhibitor) connected to the amino acid lysine (B10760008) via the SMCC linker.[3] In research, it serves as a critical reference standard for pharmacokinetic (PK) studies, helping to quantify the catabolites of lysine-conjugated ADCs after they have been processed within a cell.[3][4]

Q2: Why is this compound difficult to dissolve, especially in aqueous solutions?

The poor solubility of this compound stems from the hydrophobic nature of its core components.[] Both the DM1 payload and the SMCC linker are highly hydrophobic.[6] While the lysine residue adds a charged group, the overall molecule retains poor solubility in aqueous buffers like PBS.[3][7] This inherent hydrophobicity can lead to aggregation and precipitation, particularly when diluting a concentrated organic stock solution into an aqueous medium.[][8]

Q3: What are the recommended primary solvents for creating a stock solution?

The most recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Dimethylformamide (DMF) can also be used.[7][9] It is critical to use fresh, newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the compound's solubility.[1][10]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?

No, direct dissolution in aqueous buffers is not recommended. The compound is sparingly soluble to insoluble in water and ethanol.[7][10] To prepare an aqueous working solution, you must first create a concentrated stock solution in a suitable organic solvent like DMSO or DMF and then carefully dilute this stock into the aqueous buffer.[7]

Q5: How should I store stock solutions of this compound?

For long-term storage, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][11]

Q6: My compound precipitated after I diluted my DMSO stock into my cell culture media. What happened and what can I do?

This is a common issue known as "crashing out" and occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous medium. The DMSO percentage may be too low to keep it in solution. To resolve this, you can try lowering the final concentration of this compound in your experiment or reformulating the dilution buffer with approved co-solvents if your experimental design permits (see Table 2).

Data Presentation: Solubility & Formulations

Quantitative data for this compound and its closely related precursor, SMCC-DM1, are summarized below to guide solvent selection and formulation.

Table 1: Solubility of this compound and Related Compounds in Organic Solvents

Compound Solvent Concentration Notes Source(s)
This compound DMSO 100 mg/mL (90.60 mM) Ultrasonic assistance needed. Use fresh, anhydrous DMSO. [1]
This compound DMSO 60 mg/mL (54.36 mM) Sonication recommended. [12]
SMCC-DM1 DMSO ~12 - 100 mg/mL Solubility varies by supplier; warming may be required. [7][10][11]

| SMCC-DM1 | DMF | ~16 mg/mL | |[7] |

Table 2: Example Formulations for Working Solutions

Compound Formulation Components (v/v) Final Conc. Solution Appearance Use Case Source(s)
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL Clear Solution In Vivo [1]
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL Clear Solution In Vivo [1]

| SMCC-DM1 | 20% DMF, 80% PBS (pH 7.2) | ~0.16 mg/mL | Clear Solution | In Vitro (Aqueous) |[7] |

Troubleshooting Guide

Use this guide to diagnose and solve common solubility problems.

Problem 1: Lyophilized powder is not dissolving in DMSO.

  • Is the DMSO fresh? DMSO readily absorbs moisture from the air, which reduces its solvating power for hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][10]

  • Have you applied energy? Gentle warming (to 37°C) and/or sonication in an ultrasonic bath are often necessary to fully dissolve the compound.[1][12]

  • Is the concentration too high? While solubility can reach up to 100 mg/mL, it is often easier to work with a slightly less concentrated stock (e.g., 20-50 mg/mL) to ensure complete dissolution.

  • Did you prepare the vial correctly? Before opening, briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.[13][14]

Problem 2: Precipitate forms immediately upon dilution into an aqueous buffer.

  • What is the final organic solvent percentage? Ensure the final concentration of DMSO or DMF in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experiment (typically <0.5% for cell-based assays).

  • How are you mixing? Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring gently. Never add the aqueous buffer directly to the DMSO stock.

  • Is the final compound concentration too high? The aqueous solubility of these compounds is very low. You may need to perform a serial dilution to reach your desired final concentration without precipitation.

  • Can you use co-solvents? For in vivo studies or certain in vitro assays, formulations including PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can significantly enhance aqueous solubility (see Table 2).[1]

Problem 3: The final aqueous solution appears cloudy or contains visible particulates.

  • Did you allow sufficient time for dissolution? Some particulates may be slow to dissolve. Allow the solution to mix at room temperature for 15-30 minutes.[14][15]

  • Can the solution be clarified? If particulates remain, you can centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) and carefully transfer the supernatant to a new tube.

  • Is filtration an option? Filtration through a 0.22 µm filter can remove aggregates, but be aware that this may lead to loss of the compound due to adsorption to the filter membrane, especially at low concentrations. A low-protein-binding filter material (e.g., PVDF) is recommended.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Bring the vial of lyophilized this compound to room temperature.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.[14]

  • Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.

  • Vortex gently and place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store aliquots at -80°C for long-term use.[11]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution for In Vitro Assays

  • Thaw a single aliquot of your high-concentration DMSO stock solution (e.g., 50 mg/mL, which is ~45.3 mM).

  • Perform an intermediate dilution of the stock solution in DMSO if necessary to make subsequent pipetting more accurate.

  • Calculate the volume of stock solution needed for your final working solution. For example, to make 1 mL of a 10 µM solution from a 10 mM intermediate stock, you would need 1 µL.

  • Add 999 µL of your desired aqueous buffer (e.g., cell culture medium, PBS) to a sterile tube.

  • While gently vortexing the tube of buffer, add the 1 µL of DMSO stock solution drop-wise. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation. The final DMSO concentration will be 0.1%.

  • Use the final working solution immediately, as storage of dilute aqueous solutions is not recommended.[7]

Visualizations

Logical & Structural Relationships

The following diagram illustrates the relationship between a parent antibody-drug conjugate (ADC), the SMCC-DM1 drug-linker, and the resulting this compound catabolite following cellular uptake and degradation.

cluster_0 Extracellular / Plasma cluster_1 Intracellular / Lysosome cluster_2 Chemical Components ADC Antibody-Drug Conjugate (ADC) (e.g., T-DM1) Proteolysis Antibody Proteolysis (Degradation) ADC->Proteolysis 1. Internalization into Target Cancer Cell Metabolite This compound (Active Metabolite) Proteolysis->Metabolite 2. Linker & Drug are released from degraded antibody Antibody Antibody Antibody->ADC SMCC_DM1 SMCC-DM1 (Drug-Linker) SMCC_DM1->ADC SMCC_DM1->Metabolite Component Of Lysine Lysine Residue (on Antibody) Lysine->Metabolite Component Of Lysine->Antibody

Caption: Pathway from ADC to its active catabolite.
Troubleshooting Workflow

This workflow provides a step-by-step logical guide to diagnosing and solving solubility issues with this compound.

cluster_stock Stock Solution Preparation (in Organic Solvent) cluster_working Working Solution Preparation (in Aqueous Buffer) start Start: Solubility Issue (Precipitate or Cloudiness) q_solvent Is the organic solvent (e.g., DMSO) fresh & anhydrous? start->q_solvent a_solvent_no Action: Use fresh, high-purity anhydrous solvent. q_solvent->a_solvent_no No q_energy Was sonication or gentle warming applied? q_solvent->q_energy Yes a_solvent_no->q_energy end_success Success: Clear Solution Achieved a_solvent_no->end_success If resolved a_energy_no Action: Sonicate for 10-15 min and/or warm gently to 37°C. q_energy->a_energy_no No q_dilution How was the dilution performed? q_energy->q_dilution Yes a_energy_no->q_dilution a_energy_no->end_success If resolved a_dilution_improper Action: Add organic stock slowly to stirred aqueous buffer. NEVER add buffer to stock. q_dilution->a_dilution_improper Improperly (Buffer to Stock) q_concentration Is the final concentration too high for the aqueous system? q_dilution->q_concentration Properly (Stock to Buffer) a_dilution_improper->q_concentration a_dilution_improper->end_success If resolved a_concentration_yes Action: Lower the final concentration or add co-solvents (PEG300, Tween-80) if experiment permits. q_concentration->a_concentration_yes Yes / Possibly end_fail Issue Persists: Consider compound stability or consult supplier's technical service. q_concentration->end_fail No a_concentration_yes->end_success

Caption: A logical workflow for troubleshooting solubility.

References

Technical Support Center: Optimizing SMCC-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMCC-DM1 conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis of antibody-drug conjugates (ADCs) using the SMCC-DM1 linker-payload system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during SMCC-DM1 conjugation, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my final drug-to-antibody ratio (DAR) consistently low?

A low DAR is a common issue that can stem from several factors throughout the two-step conjugation process. The primary areas to investigate are the reactivity of the antibody's lysine (B10760008) residues, the integrity and molar excess of the SMCC linker and DM1 payload, and the reaction conditions.

  • Inefficient Antibody Modification: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, primarily on lysine residues. If these residues are not accessible on the antibody surface, the initial activation step will be inefficient.[1]

  • Suboptimal Molar Ratios: The molar ratio of linker and drug to the antibody is a critical parameter. Insufficient amounts of SMCC or DM1 will lead to a lower DAR.[2] Conversely, an excessively high ratio can sometimes lead to aggregation.

  • Reaction pH: The reaction of the SMCC linker with the antibody's lysine residues is pH-dependent. The optimal pH is typically between 7.2 and 8.0. A lower pH can protonate the lysine amines, reducing their nucleophilicity and leading to poor modification efficiency.

  • Hydrolysis of SMCC: The NHS ester on the SMCC linker is susceptible to hydrolysis, which increases with pH and time. Using freshly prepared SMCC solutions and controlling the reaction time is crucial.

Q2: I'm observing significant aggregation or precipitation of my ADC. What are the causes and solutions?

ADC aggregation can occur during the conjugation reaction or during subsequent storage. It is often caused by increased hydrophobicity of the conjugate or by intermolecular cross-linking.[3]

  • Increased Hydrophobicity: DM1 is a hydrophobic molecule. As the DAR increases, the overall hydrophobicity of the ADC rises, which can lead to aggregation.[3]

    • Solution: Consider optimizing for a lower, more homogeneous DAR. The inclusion of excipients like polysorbate or sucrose (B13894) in the final formulation buffer can also help maintain solubility.

  • Intermolecular Cross-linking: The intermediate formed after the antibody reacts with SMCC (mAb-MCC) contains reactive maleimide (B117702) groups.[3] If not promptly reacted with DM1, these groups can react with other nucleophiles (like amines or hydroxyls) on other antibody molecules, causing covalent aggregation.[3]

    • Solution: Ensure efficient removal of excess SMCC after the first step. Add the DM1 payload to the activated antibody without significant delay.

  • Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability and lead to precipitation.[1]

    • Solution: Maintain the reaction and final formulation at a pH that ensures antibody stability, typically between 6.0 and 7.5.

Q3: My ADC product is highly heterogeneous. How can I improve consistency?

Lysine conjugation with SMCC is a stochastic process, leading to a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[4][5] While some heterogeneity is inherent to this method, it can be minimized.

  • Process Parameter Control: All process parameters, including pH, temperature, reaction time, and molar ratios, will influence the quality and consistency of the final product.[6][7]

    • Solution: Strictly control all reaction parameters between batches. Minor variations can lead to significant differences in the final product profile.[6][7]

  • Purification Methods: The purification step is critical for removing impurities and narrowing the distribution of ADC species.

    • Solution: Techniques like hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs, allowing for the isolation of a more homogeneous product. Size exclusion chromatography (SEC) is essential for removing aggregates.

Q4: What are the optimal buffer conditions for the SMCC-DM1 conjugation?

The choice of buffer is critical for a successful conjugation reaction. The buffer must maintain the stability of the antibody while not interfering with the reaction chemistry.

  • pH: As mentioned, a pH of 7.2-8.0 is generally recommended for the initial antibody-SMCC reaction to ensure the lysine amine groups are sufficiently deprotonated and reactive. For the subsequent maleimide-thiol reaction with DM1, a pH of 6.5-7.5 is optimal.

  • Buffer Components to Avoid: Crucially, your buffers must be free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT), as these will compete with your target molecules for reaction with the SMCC linker.[1]

  • Recommended Buffers: Phosphate-buffered saline (PBS) or similar non-amine, non-sulfhydryl buffers are commonly used.[1][8]

Q5: How do I remove unreacted SMCC-DM1 and other byproducts after the conjugation?

Removing excess reactants and byproducts is essential for obtaining a pure and safe ADC product.

  • Ultrafiltration/Diafiltration: This is a common method for removing small molecules like unreacted SMCC-DM1, free DM1, and solvents (e.g., DMSO) from the final ADC product.[8]

  • Size Exclusion Chromatography (SEC): Also known as a desalting column (e.g., G-25), SEC is effective for separating the large ADC from smaller, unreacted components.[9]

  • Protein A Chromatography: While Protein A can be used for purification, recovery rates may be lower compared to other methods.[2]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing SMCC-DM1 conjugation reactions.

Table 1: Recommended Molar Ratios for SMCC-DM1 Conjugation

ReactantMolar Ratio (vs. Antibody)PurposeReference
Sulfo-SMCC 4:1 to 15:1Activates lysine residues on the antibody. The ratio is adjusted to control the number of available maleimide groups.[2][8]
DM1 1.1 to 1.5 (vs. SMCC)Reacts with the maleimide-activated antibody. A slight excess ensures complete reaction of available sites.[9]

Note: These ratios are starting points and should be optimized for each specific antibody and desired final DAR.

Table 2: Key Reaction Parameters and Their Typical Ranges

ParameterStep 1 (Antibody-SMCC)Step 2 (mAb-MCC + DM1)Key ConsiderationsReference
pH 7.2 - 8.06.5 - 7.5pH affects the reactivity of both the NHS-ester and the maleimide group.[6][8]
Temperature (°C) Room Temperature (20-25°C) or 32-37°CRoom Temperature (20-25°C)Higher temperatures can increase reaction rates but may also increase hydrolysis and risk of aggregation.[8][9]
Reaction Time 30 min - 4 hours2 - 24 hoursLonger times can increase conjugation but also risk side reactions like hydrolysis or aggregation.[2][8][9]
Co-solvent N/A5-10% DMSO or similarDM1 is often dissolved in an organic solvent; the final concentration should be kept low to avoid antibody denaturation.[8]

Experimental Protocols

The following are generalized protocols for the two-step lysine-based conjugation of DM1 to an antibody using the SMCC linker.

Protocol 1: Antibody Modification with Sulfo-SMCC

  • Buffer Exchange: Prepare the antibody in an amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve Sulfo-SMCC in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[9]

  • Activation Reaction: Add the calculated amount of the Sulfo-SMCC stock solution to the antibody solution to achieve the desired molar excess (e.g., 8:1 linker-to-antibody). Mix gently and thoroughly.[2]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[2]

  • Removal of Excess Linker: Immediately purify the activated antibody (mAb-MCC) to remove excess Sulfo-SMCC and the NHS byproduct. This is critical to prevent side reactions and is typically done using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).[9]

Protocol 2: Conjugation of DM1 to Modified Antibody

  • Payload Preparation: Prepare a stock solution of SMCC-DM1 in DMSO.[10][11] Note: Some protocols start with pre-linked SMCC-DM1[8], while others perform a two-step reaction starting with SMCC linker and then adding DM1. This protocol assumes the latter. If using pre-linked SMCC-DM1, it would be added directly to the antibody solution.

  • Conjugation Reaction: Add the DM1 stock solution to the purified mAb-MCC solution. The molar ratio of DM1 should typically be in slight excess of the maleimide groups on the antibody.

  • Incubation: Incubate the mixture at room temperature (or as optimized) for 4-24 hours with gentle mixing.[8][9] The reaction should be performed in the dark to protect the light-sensitive DM1.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like N-acetylcysteine can be added after the main incubation period.

  • Purification: Purify the final ADC (mAb-DM1) from unreacted DM1 and other small molecules using size exclusion chromatography or tangential flow filtration/diafiltration.[8]

  • Characterization & Storage: Characterize the final product for DAR, purity, and aggregation. Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.[10]

Visualizations

Diagram 1: SMCC-DM1 Conjugation Workflow

G start_node start_node process_node process_node qc_node qc_node end_node end_node start Start: Antibody in Amine-Free Buffer add_smcc 1. Add Sulfo-SMCC Linker (Molar Excess) start->add_smcc incubate1 2. Incubate (RT, 30-60 min) add_smcc->incubate1 pH 7.2-8.0 purify1 3. Purify mAb-MCC (e.g., G-25 Column) incubate1->purify1 Removes excess linker add_dm1 4. Add DM1 Payload (in DMSO) purify1->add_dm1 incubate2 5. Incubate (RT, 4-24h, Dark) add_dm1->incubate2 pH 6.5-7.5 purify2 6. Final Purification (SEC or TFF) incubate2->purify2 Removes excess DM1 characterize Characterize ADC (DAR, Purity, Aggregation) purify2->characterize finish End: Purified ADC (mAb-DM1) characterize->finish G problem_node problem_node check_node check_node solution_node solution_node intermediate_node intermediate_node start Low DAR Observed check_buffer Buffer contains amines (Tris)? start->check_buffer check_ph Reaction pH correct? check_buffer->check_ph No sol_buffer Use amine-free buffer (e.g., PBS) check_buffer->sol_buffer Yes check_smcc SMCC linker fresh? check_ph->check_smcc Yes sol_ph1 Adjust Step 1 pH to 7.2 - 8.0 check_ph->sol_ph1 No check_ratio Linker/Drug molar ratio sufficient? check_smcc->check_ratio Yes sol_smcc Use fresh, anhydrous DMSO for stock check_smcc->sol_smcc No (Hydrolyzed) sol_ratio Increase molar ratio of SMCC or DM1 check_ratio->sol_ratio No G cluster_step2 Step 2: DM1 Conjugation molecule_node molecule_node reaction_node reaction_node Ab Antibody-NH₂ (Lysine) plus1 + SMCC Sulfo-SMCC AbMCC Ab-MCC (Activated) SMCC->AbMCC pH 7.2-8.0 - NHS plus2 + DM1 DM1-SH ADC Antibody-DM1 (Final ADC) DM1->ADC pH 6.5-7.5 (Thioether bond)

References

Technical Support Center: Navigating the Challenges of Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring non-cleavable linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of payload release for a non-cleavable ADC?

A1: Unlike cleavable linkers that respond to specific chemical or enzymatic triggers, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone.[1][2] The process is entirely dependent on the internalization of the ADC by the target cell and its subsequent trafficking to the lysosome.[3][4][5] Within the acidic and enzyme-rich environment of the lysosome, proteases digest the antibody, releasing the cytotoxic payload which remains covalently attached to the linker and a single amino acid residue (typically lysine (B10760008) or cysteine) from the conjugation site.[6][7][8][9] This resulting charged metabolite is the active cytotoxic agent.

Q2: What are the main advantages of using non-cleavable linkers?

A2: The primary advantage of non-cleavable linkers is their high plasma stability.[1][4][9][] This stability minimizes the premature release of the cytotoxic payload in systemic circulation, which can significantly reduce off-target toxicity and widen the therapeutic window.[1][3][][11] This enhanced safety profile is a key reason for their selection in ADC development.[3][6]

Q3: Why might a non-cleavable ADC be less effective in a heterogeneous tumor model?

A3: Non-cleavable ADCs typically exhibit a limited "bystander effect".[3][12] The final active metabolite—a payload-linker-amino acid complex—is often charged and has poor membrane permeability.[11][13] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative cancer cells.[5][12] In tumors with varied antigen expression, this lack of bystander killing can result in lower overall efficacy compared to ADCs with membrane-permeable payloads released from cleavable linkers.[12][14]

Q4: Can any cytotoxic payload be used with a non-cleavable linker?

A4: No, payload selection is critical. The cytotoxic activity of the final amino acid-linker-payload metabolite can be significantly different from the parent drug.[3][7] Some payloads, like MMAE, lose their anti-mitotic activity when derivatized with a non-cleavable linker.[5][6] Conversely, others like MMAF and DM1 retain potency.[5] It is essential to empirically test the activity of the final metabolite for each new payload-linker combination.[6]

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Issue 1: Low In Vitro Cytotoxicity Despite High Target Antigen Expression

Q: My non-cleavable ADC shows poor potency in my cell-based assay, even though I've confirmed high surface antigen expression on my cancer cell line. What are the potential causes and how can I troubleshoot this?

A: This is a common challenge that can stem from several points in the ADC's mechanism of action. The issue may not be target binding, but what happens post-binding.

Possible Causes & Troubleshooting Steps:

  • Inefficient ADC Internalization: The antibody may bind to the antigen but not trigger efficient receptor-mediated endocytosis.

    • Troubleshooting: Run an internalization assay using a fluorescently labeled version of your ADC (or antibody) and monitor its uptake over time using flow cytometry or confocal microscopy. Compare against a positive control antibody known to internalize efficiently.

  • Poor Lysosomal Trafficking: The ADC may be internalized but recycled back to the cell surface or trafficked through non-degradative pathways instead of reaching the lysosome.

    • Troubleshooting: Use confocal microscopy to track the co-localization of your fluorescently labeled ADC with lysosomal markers (e.g., LysoTracker dye or LAMP1 protein). A lack of co-localization indicates a trafficking issue.

  • Inefficient Antibody Catabolism: The target cell line may have low lysosomal protease activity, preventing the efficient degradation of the antibody and subsequent release of the active metabolite.

    • Troubleshooting: Develop a sensitive assay, such as an ELISA, to quantify the amount of payload-linker-amino acid catabolite generated by the cells over time.[13] Low levels of catabolite despite ADC uptake would suggest a processing inefficiency.[13]

  • Payload Inactivity/Efflux: The released payload-linker-amino acid metabolite may be inherently inactive against your specific cell line, or it could be actively removed from the cytoplasm by efflux pumps (e.g., MDR1).

    • Troubleshooting: If possible, synthesize the final expected metabolite and test its cytotoxicity directly on permeabilized cells to confirm its intrinsic activity. To check for efflux, co-administer your ADC with known efflux pump inhibitors. An increase in potency would indicate that efflux is a contributing factor.

Issue 2: High Off-Target Toxicity Observed in In Vivo Models

Q: My non-cleavable ADC was designed for high stability, but I'm observing significant off-target toxicity (e.g., neutropenia, hepatotoxicity) in my animal studies. What could be wrong?

A: While non-cleavable linkers enhance stability, toxicity can still arise from several target-independent mechanisms.

Possible Causes & Troubleshooting Steps:

  • Antigen-Independent Uptake: Healthy tissues may take up the ADC through non-specific mechanisms like macropinocytosis or Fc-mediated uptake by immune cells expressing Fc receptors.[15]

    • Troubleshooting: Assess the biodistribution of a radiolabeled or fluorescently labeled ADC in vivo. High accumulation in non-target organs (like the liver or spleen) could indicate significant antigen-independent uptake. Consider engineering the Fc region of the antibody to reduce Fc receptor binding.

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity in those organs.

    • Troubleshooting: Perform a thorough tissue cross-reactivity analysis of your antibody using immunohistochemistry (IHC) on a panel of normal tissues from the relevant species.[15] This will identify potential sites of on-target, off-tumor binding.

  • ADC Aggregation: Hydrophobic payloads or linkers can promote ADC aggregation, especially at high drug-to-antibody ratios (DAR).[12][16] Aggregates are often rapidly cleared by the reticuloendothelial system (RES) in the liver and spleen, leading to localized high concentrations of the payload and potential toxicity.

    • Troubleshooting: Characterize your ADC preparation for the presence of aggregates using size exclusion chromatography (SEC). If aggregation is high, optimize the conjugation chemistry to achieve a lower, more uniform DAR or consider introducing hydrophilic moieties (e.g., PEG) into the linker.[12][17]

  • Linker Instability (Unexpected): Although designed to be stable, certain chemical motifs within the "non-cleavable" linker (e.g., the thioether bond from a maleimide) can undergo slow degradation or retro-Michael reaction, especially with certain proximal amino acid residues, leading to payload deconjugation.

    • Troubleshooting: Perform an extended plasma stability assay. Incubate the ADC in plasma from the relevant species for several days and measure the amount of free payload released over time using LC-MS/MS.

Data Summary Tables

Table 1: Comparative Properties of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH change, or reductionProteolytic degradation of the antibody
Systemic Half-Life Generally ShorterGenerally Longer, closer to parent mAb
Plasma Stability Variable, can be prone to premature cleavageGenerally Higher
Off-Target Toxicity Potentially Higher (due to premature release)Potentially Lower
Bystander Effect Yes (if payload is membrane-permeable)No / Very Limited
Efficacy in Heterogeneous Tumors Potentially HighPotentially Low
Active Form Often the original, unmodified payloadPayload + Linker + Amino Acid Residue
Dependence on Internalization Can be internalization-dependent or independentStrictly internalization-dependent

Data compiled from multiple sources.[1][3][11][14]

Table 2: Example Data Template for In Vitro Cytotoxicity (IC50)

This table can be used to structure and compare the potency of different ADC constructs.

Cell LineTarget Antigen Expression (Molecules/Cell)ADC ConstructLinker TypeIC50 (nM)
MCF-720,000anti-HER2-ADC-1Non-cleavable (MCC-DM1)5.2
SK-BR-3500,000anti-HER2-ADC-1Non-cleavable (MCC-DM1)0.1
MDA-MB-468< 1,000 (Negative Control)anti-HER2-ADC-1Non-cleavable (MCC-DM1)> 100
SK-BR-3500,000anti-HER2-ADC-2Cleavable (vc-MMAE)0.05

IC50 (half-maximal inhibitory concentration) is a measure of drug potency.[14]

Visualized Workflows and Logic

ADC_Mechanism cluster_circulation Systemic Circulation (Plasma) cluster_cell Target Cancer Cell ADC 1. ADC Administered (High Stability) Antigen 2. Binds to Surface Antigen ADC->Antigen Targeting Endosome 3. Internalization (Endosome) Antigen->Endosome Endocytosis Lysosome 4. Trafficking to Lysosome Endosome->Lysosome Fusion Degradation 5. Antibody Degradation Lysosome->Degradation Proteases Metabolite 6. Active Metabolite Released Degradation->Metabolite Release of Payload-Linker-AA Effect 7. Cytotoxic Effect Metabolite->Effect

Caption: Mechanism of action for a non-cleavable ADC.

Troubleshooting_Low_Potency Start Start: Low In Vitro Potency Observed CheckInternalization 1. Assess ADC Internalization Start->CheckInternalization ResultInternalization Is Internalization Efficient? CheckInternalization->ResultInternalization CheckTrafficking 2. Analyze Lysosomal Co-localization ResultInternalization->CheckTrafficking Yes End_PoorUptake Root Cause: Poor Internalization ResultInternalization->End_PoorUptake No ResultTrafficking Is Trafficking to Lysosome Correct? CheckTrafficking->ResultTrafficking CheckCatabolism 3. Quantify Released Metabolite ResultTrafficking->CheckCatabolism Yes End_PoorTrafficking Root Cause: Incorrect Trafficking ResultTrafficking->End_PoorTrafficking No ResultCatabolism Is Metabolite Generated? CheckCatabolism->ResultCatabolism CheckActivity 4. Test Metabolite Activity & Check for Efflux ResultCatabolism->CheckActivity Yes End_PoorDegradation Root Cause: Inefficient Catabolism ResultCatabolism->End_PoorDegradation No End_InactivePayload Root Cause: Inactive Metabolite or Efflux CheckActivity->End_InactivePayload

Caption: Troubleshooting workflow for low ADC potency.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration of ADC required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Dilution: Prepare a serial dilution of your ADC construct and a relevant isotype control ADC in cell culture medium. Recommended concentration range: 1 pM to 100 nM.

  • Treatment: Remove the old medium from the cells and add the diluted ADC solutions. Include wells with untreated cells (vehicle control) and cells treated with a positive control cytotoxic agent.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[18]

Protocol 2: ADC Plasma Stability Assay

This assay evaluates the stability of the ADC and measures the extent of premature payload release in a biologically relevant matrix.

Methodology:

  • Incubation: Spike the ADC into plasma (human, mouse, or rat) at a defined concentration (e.g., 100 µg/mL). Also, prepare a control sample by spiking the ADC into a simple buffer (e.g., PBS).

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: For each aliquot, precipitate the plasma proteins using a solvent like acetonitrile. This will separate the large ADC construct from any small-molecule payload that has been released.

  • Analysis by LC-MS/MS: Centrifuge the samples and analyze the supernatant to quantify the concentration of the released free payload using a qualified Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration of free payload over time. Calculate the percentage of payload released at each time point relative to the initial total payload concentration on the ADC. A stable ADC should show minimal release over the incubation period.

References

best practices for storing and handling (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing (Rac)-Lys-SMCC-DM1. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary for the compound in its solid (powder) form versus when it is in a solvent.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to use DMSO to prepare stock solutions. For instance, a solubility of 50 mg/mL in DMSO has been noted, though achieving this may require ultrasonication.[1]

Q3: Can I store the stock solution? If so, for how long?

A3: Yes, stock solutions can be stored for short periods. For long-term storage, it is recommended to store at -80°C for up to 6 months.[2][3] For shorter periods, storage at -20°C for up to one month is also acceptable.[2][3] Always store solutions under nitrogen to maintain stability.[2][3]

Q4: What is the recommended procedure for preparing an in-vivo formulation?

A4: A common in-vivo formulation involves a multi-solvent system. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is critical to add the solvents sequentially to ensure proper dissolution.[4]

Troubleshooting Guides

Issue 1: Precipitation or phase separation occurs during the preparation of the in-vivo formulation.

  • Possible Cause: The solvents were not added sequentially, or the compound has low solubility in the mixture.

  • Solution: Ensure that the solvents are added one by one as specified in the protocol.[5] If precipitation persists, gentle heating and/or sonication can be used to aid dissolution.[2]

Issue 2: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution: Always prepare working solutions for in-vivo experiments fresh on the same day of use.[2] For stock solutions, ensure they are stored at the correct temperature and used within the recommended timeframe. Avoid repeated freeze-thaw cycles.

Data Summary

Storage Conditions and Stability
FormStorage TemperatureDurationSpecial Conditions
Powder4°CNot specifiedStored under nitrogen.[3][5]
Powder-20°C3 years---
In Solvent-80°C6 monthsStored under nitrogen.[2][3]
In Solvent-20°C1 monthStored under nitrogen.[2][3]
In Solvent-80°C1 year---
Solubility in Solvents
SolventConcentrationNotes
DMSO100 mg/mL (90.60 mM)Ultrasonic assistance may be needed.[5][6]
DMSO60 mg/mL (54.36 mM)Sonication is recommended.[4]
DMSO50 mg/mLUltrasonic assistance may be needed.[1]
MethanolSlightly soluble---

Experimental Protocols & Workflows

Preparation of In-Vivo Formulation (2 mg/mL)

This protocol describes the preparation of a 2 mg/mL solution of this compound for in-vivo experiments.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other solvents in the following order: PEG300, Tween-80, and finally saline.

  • Ensure the final concentration of each solvent is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • If necessary, sonicate the solution to ensure complete dissolution.[4]

G cluster_preparation Preparation of this compound Stock Solution cluster_formulation In-Vivo Formulation compound Weigh this compound Powder dmso Add DMSO compound->dmso ultrasonicate Ultrasonicate if Necessary dmso->ultrasonicate stock_solution Stock Solution (-80°C) ultrasonicate->stock_solution take_stock Take Aliquot of Stock Solution stock_solution->take_stock add_peg300 Add 40% PEG300 take_stock->add_peg300 add_tween80 Add 5% Tween-80 add_peg300->add_tween80 add_saline Add 45% Saline add_tween80->add_saline final_solution Final In-Vivo Solution add_saline->final_solution

Caption: Workflow for the preparation of this compound in-vivo formulation.

References

Technical Support Center: Managing Off-Target Toxicity of Maytansinoid Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target toxicity associated with maytansinoid payloads in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for maytansinoid-based Antibody-Drug Conjugates (ADCs)?

A1: Off-target toxicity of maytansinoid ADCs is primarily driven by the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[1][2][3][4] This can occur through several mechanisms:

  • Linker Instability: Cleavable linkers can be susceptible to degradation by extracellular enzymes, leading to the release of the maytansinoid payload into the bloodstream.[5][6]

  • Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly in the liver, through processes like pinocytosis (non-specific endocytosis).[6][7] The mannose receptor, expressed in various tissues, has also been identified as a potential mediator of off-target hepatic toxicity.[7]

  • Target Expression on Healthy Tissues: If the target antigen is expressed at low levels on healthy cells, the ADC can still bind and internalize, causing "on-target, off-tumor" toxicity.

  • Payload Diffusion (Bystander Effect): While beneficial in the tumor microenvironment, membrane-permeable payloads released from target cells can diffuse into and kill adjacent healthy cells, exacerbating off-target effects.[7]

  • Payload-Specific Interactions: Certain maytansinoids, like DM1 and DM4, have been shown to interact with proteins such as cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, which may contribute to liver toxicity.[1][8]

Q2: How does the choice of linker (cleavable vs. non-cleavable) affect off-target toxicity?

A2: The linker is a critical component that influences both the efficacy and toxicity of an ADC.[5]

  • Cleavable Linkers (e.g., disulfide, peptide): These are designed to be stable in circulation and cleaved by specific conditions within the target cell (e.g., proteases in the lysosome).[5] However, if they lack sufficient stability, they can release the payload prematurely, increasing systemic toxicity.[9] The bystander effect, which can kill nearby antigen-negative tumor cells, is more pronounced with cleavable linkers that release membrane-permeable payloads, but this can also increase toxicity to surrounding healthy tissue.[7]

  • Non-cleavable Linkers (e.g., SMCC): These linkers are more stable in circulation and only release the payload after the antibody itself is degraded within the lysosome.[5][6] This generally leads to lower systemic toxicity and a wider therapeutic window.[7] The resulting payload-linker-amino acid catabolite is often less membrane-permeable, which significantly reduces the bystander effect.[6]

Q3: What are the most common off-target toxicities observed with maytansinoid ADCs in clinical and preclinical studies?

A3: The observed toxicities are often related to the maytansinoid payload class. Common adverse events include:

  • Hepatotoxicity (Liver Toxicity): This is a significant concern for ADCs with both DM1 and DM4 payloads.[1][8]

  • Thrombocytopenia (Low Platelet Count): Frequently associated with DM1-conjugated ADCs.[8]

  • Neutropenia (Low Neutrophil Count): Also associated with DM1-based ADCs.[8]

  • Ocular Toxicity (Eye-related side effects): This is a well-known class effect for ADCs with microtubule-acting agents and is particularly associated with DM4-conjugated ADCs.[8][10][11] Findings can include corneal microcyst-like epithelial changes (MECs).[11]

  • Gastrointestinal Effects: These are also commonly reported with DM1-based ADCs.[8]

Q4: What strategies can be employed to mitigate the off-target toxicity of maytansinoid payloads?

A4: Several strategies are being explored to improve the therapeutic index of maytansinoid ADCs:

  • Linker Optimization: Developing more stable linkers that are selectively cleaved only within the tumor microenvironment or inside the target cell can reduce premature payload release.[9][12] Using hydrophilic linkers (e.g., PEG4Mal) can also generate more polar metabolites that are less able to diffuse out of cells, potentially reducing toxicity while overcoming certain multidrug resistance mechanisms.[13]

  • "Inverse Targeting": This novel approach involves the co-administration of a payload-binding agent (like an antibody fragment) with the ADC.[1][2][3][4] This agent "neutralizes" any prematurely released payload in the circulation, preventing its uptake by healthy cells without affecting the ADC's delivery to the tumor.[1][4]

  • Antibody Engineering: Modifying the antibody to optimize its affinity or reduce its Fc-mediated uptake by immune cells in healthy tissues can help minimize off-target effects.[14]

  • Dose and Schedule Optimization: Adjusting the dosing regimen can help manage toxicities. For instance, dose reductions or interruptions are recommended strategies for managing ocular adverse events.[10]

  • Prophylactic Treatments: For predictable toxicities like ocular events, prophylactic treatments such as vasoconstrictor eye drops are being tested to reduce local ADC exposure and mitigate side effects.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High in vivo toxicity (e.g., rapid weight loss in mice) despite potent and specific in vitro killing of target cells. Linker Instability: The linker is being cleaved prematurely in circulation, leading to systemic exposure to the free payload.[9]Evaluate Linker Stability: Perform a plasma stability assay to quantify payload release over time. Switch to a More Stable Linker: Consider using a non-cleavable linker (e.g., SMCC) or a more stable cleavable linker design.[7][12]
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have faster systemic clearance and lower tolerability.[7]Optimize DAR: Synthesize and test ADCs with a lower DAR (e.g., 2 or 4) to assess if tolerability improves without compromising efficacy.
Non-specific ADC Uptake: Healthy tissues, like the liver or cornea, may be taking up the ADC through non-specific mechanisms.[1][7]Modify ADC Properties: Altering the charge or hydrophobicity of the ADC can decrease non-specific uptake by certain tissues.[1] Consider an "Inverse Targeting" Strategy: Co-administer a payload-binding antibody fragment to neutralize released payload in circulation.[1][2][3]
ADC shows limited or no bystander killing effect in in vitro co-culture assays. Non-cleavable Linker: The payload metabolite (e.g., lysine-SMCC-DM1) is charged and not membrane-permeable, preventing it from diffusing to neighboring cells.[6]Use a Cleavable Linker: To achieve a bystander effect, a cleavable linker that releases a membrane-permeable payload is necessary.
Assay Duration is Too Short: There can be a significant lag time before bystander killing becomes apparent.[9]Extend Incubation Time: Monitor cell viability at multiple, later time points (e.g., up to 120 hours).[9]
Payload Metabolite is Not Sufficiently Permeable: The hydrophobicity of the released payload may be too low to efficiently cross cell membranes.Modify Payload Side Chain: Increasing the number of methylene (B1212753) units in the maytansinoid side chain can increase the hydrophobicity and bystander killing activity of the released metabolite.[12]
Significant ocular toxicity (e.g., corneal microcysts) is observed in animal models. Class Effect of Payload: Microtubule-inhibiting agents, particularly DM4, are known to cause ocular toxicity.[8][10] This is often independent of the antibody's target.[11]Evaluate Prophylactic Treatments: Test the efficacy of corticosteroid or vasoconstrictor eye drops in your animal model to see if they mitigate the toxicity.[11] Modify ADC to Reduce Non-specific Uptake: Changes to the ADC's charge or hydrophobicity have been shown to reduce uptake by corneal cells.[1] Consider Dose Reduction: Assess if a lower dose can maintain efficacy while reducing ocular side effects.[10]
High batch-to-batch variability in toxicity and efficacy. Inconsistent Drug-to-Antibody Ratio (DAR): Traditional conjugation methods (e.g., to lysine (B10760008) residues) can result in heterogeneous ADC populations with varying DARs.Use Site-Specific Conjugation: Employ conjugation technologies that create a homogeneous ADC population with a precisely controlled DAR. Characterize Each Batch Thoroughly: Ensure consistent DAR, monomer percentage, and purity for every batch used in experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from studies aimed at managing maytansinoid off-target toxicity.

Table 1: Effect of "Inverse Targeting" on ADC Tolerability in Healthy Mice

This table shows the impact of co-administering an anti-DM4 single-domain antibody (sdAb), a Payload Binding Selectivity Enhancer (PBSE), on weight loss induced by a high dose of an anti-CD123-DM4 ADC (7E7-DM4).

Treatment GroupDose of 7E7-DM4 (mg/kg)Co-administered AgentMean Percentage Weight Loss at Nadir (± SD)Survival RateReference
Control100Saline7.9% ± 3%20%[1][2][3][15]
Inverse Targeting100Anti-DM4 sdAb (PBSE)3.8% ± 1.3%100%[1][2][3][15]
Data demonstrates that the inverse targeting strategy significantly reduced toxicity and prevented mortality at a high ADC dose.

Table 2: Comparison of In Vitro Bystander Killing for Different Maytansinoid ADCs

This table compares the bystander killing potential of different ADC constructs by measuring the relative number of antigen-positive (Ag+) cells required to kill 50% of co-cultured antigen-negative (Ag-) cells. A lower number indicates a stronger bystander effect.

ADC ConstructLinker TypeMaytansinoid Side Chain (Methylene Units, n)Relative Ag+ Cells Needed to Kill 50% of Ag- Cells*Reference
ADC 1aDisulfide3~1250[9]
ADC 6dPeptide (l-Ala-l-Ala-d-Ala)3~1250[9]
ADC 6aPeptide (l-Ala-l-Ala-l-Ala)3~400[9]
ADC with n=5Peptide (l-Ala-d-Ala-l-Ala)5Lower than n=3 (stronger effect)[12]
Data from a co-culture of HCC827 (Ag+) and MCF-7 (Ag-) cells. This shows that linker composition and payload hydrophobicity (related to side chain length) can significantly modulate the bystander effect.[9][12]

Detailed Experimental Protocols

Protocol 1: In Vitro Monoculture Cytotoxicity Assay

This assay determines the potency of an ADC on an antigen-positive cell line.

  • Cell Seeding: Plate an antigen-positive cell line (e.g., N87, SKBR3) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow cells to adhere overnight at 37°C with 5% CO₂.[16]

  • ADC Treatment: Prepare serial dilutions of your maytansinoid ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with free maytansinoid payload as a positive control.

  • Incubation: Incubate the plate for 72 to 120 hours. A longer incubation time (e.g., 96 hours) is often preferred for tubulin inhibitors to fully assess cytotoxicity.[16]

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Subtract the background absorbance/luminescence from all wells. Normalize the results to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Co-culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative (Ag-) bystander cells.

  • Cell Preparation: Use an Ag- cell line that has been stably transfected with a fluorescent protein (e.g., GFP) for easy identification.[16]

  • Co-culture Seeding: Seed a fixed number of Ag- cells (e.g., MCF7-GFP) and a variable number of Ag+ cells (e.g., SKBR3) into the wells of a 96-well plate. Allow cells to adhere overnight.[9]

  • ADC Treatment: Treat the co-cultures with the ADC at a fixed, cytotoxic concentration. Include an untreated co-culture control.

  • Incubation: Incubate the plate for an extended period, typically 96-120 hours, to allow for payload release and diffusion.[9]

  • Analysis of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader or high-content imaging system.[16]

  • Data Interpretation: Determine the number of Ag+ cells required to achieve 50% killing of the Ag- bystander cells. A lower number of required Ag+ cells indicates a more potent bystander effect.[9]

Diagrams

OffTargetToxicityMechanisms cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue/Cell cluster_target_tissue Target Tumor Tissue ADC Maytansinoid ADC FreePayload Free Maytansinoid Payload ADC->FreePayload Premature Linker Cleavage HealthyCell Healthy Cell ADC->HealthyCell Non-Specific Uptake (e.g., Pinocytosis) TargetCell Antigen-Positive Tumor Cell ADC->TargetCell Antigen-Mediated Internalization FreePayload->HealthyCell Passive Diffusion Toxicity Off-Target Toxicity HealthyCell->Toxicity TargetCell->HealthyCell Payload Diffusion (Off-Target Bystander) BystanderCell Antigen-Negative Tumor Cell TargetCell->BystanderCell Bystander Killing (Payload Diffusion)

Caption: Mechanisms of maytansinoid ADC off-target toxicity.

BystanderAssayWorkflow Ag_plus Antigen-Positive (Ag+) Cells CoCulture Seed Co-Culture in 96-well Plate Ag_plus->CoCulture Ag_minus Antigen-Negative (Ag-) Cells (GFP+) Ag_minus->CoCulture AddADC Add Maytansinoid ADC CoCulture->AddADC Incubate Incubate (96-120 hours) AddADC->Incubate Analyze Analyze Viability of Ag- (GFP+) Cells Incubate->Analyze Result Quantify Bystander Effect Analyze->Result

Caption: Experimental workflow for an in vitro bystander effect assay.

InverseTargeting cluster_system In Circulation cluster_cells Cellular Interaction ADC ADC FreePayload Prematurely Released Payload ADC->FreePayload Unstable Linker TumorCell Target Tumor Cell ADC->TumorCell Desired Uptake PBSE Payload-Binding Selectivity Enhancer (PBSE) Neutralized Neutralized Payload (Payload-PBSE Complex) PBSE->Neutralized FreePayload->Neutralized HealthyCell Healthy Cell FreePayload->HealthyCell Causes Toxicity Neutralized->HealthyCell Blocked Uptake

Caption: Logical diagram of the "inverse targeting" strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (Rac)-Lys-SMCC-DM1, the active metabolite of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), with alternative ADC linker-payload technologies. This document is intended to assist researchers in making informed decisions for the development of next-generation ADCs by presenting objective experimental data, detailed protocols, and visual representations of key biological processes.

Executive Summary

This compound is a potent microtubule-disrupting agent that demonstrates significant cytotoxic activity against cancer cells. As the lysine-catabolite of T-DM1, it is generated following the internalization and lysosomal degradation of the ADC. This guide compares its performance with other widely used linker-payloads, primarily those based on monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). The key differentiating factors include the nature of the linker (non-cleavable vs. cleavable), the intrinsic potency of the payload, and the capacity to induce bystander killing.

Comparative Analysis of In Vitro Cytotoxicity

Cell LineADCPayloadLinker TypeIC50 (nM)Reference
SK-BR-3H32-DM1DM1Non-cleavable (SMCC)0.6 - 0.9[1]
BT474H32-DM1DM1Non-cleavable (SMCC)0.6 - 0.9[1]
N87H32-DM1DM1Non-cleavable (SMCC)Not Reported[1]
SK-BR-3H32-VCMMAEMMAECleavable (vc)0.5 - 0.8[1]
BT474H32-VCMMAEMMAECleavable (vc)0.5 - 0.8[1]
N87Trastuzumab-vc-MMAEMMAECleavable (vc)<10[2]
MCF7Trastuzumab-vc-MMAEMMAECleavable (vc)>1000[2]
SKBR3vc-MMAE (free linker-drug)MMAECleavable (vc)410.54 ± 4.9[3]

Note: The cytotoxicity of ADCs is highly dependent on the level of target antigen expression on the cancer cells. For instance, Trastuzumab-based ADCs are more potent against HER2-positive cell lines like SK-BR-3, BT474, and N87, and significantly less potent against HER2-low or negative cells like MCF7.

Comparative Analysis of In Vivo Efficacy

Preclinical in vivo studies using xenograft models are essential for evaluating the anti-tumor activity of ADCs. The following table summarizes the efficacy of T-DM1 in various HER2-positive cancer xenograft models.

Xenograft ModelDosing RegimenOutcomeReference
NCI-N87 (gastric)15 mg/kg, single doseTumor regression[1]
KPL-4 (breast)15 mg/kg, single doseTumor growth inhibition[1]
JIMT-1 (breast)15 mg/kg, single doseTumor growth inhibition[1]
ST319 (gastric)15 mg/kg, single doseTumor stasis[1]

The Bystander Effect: A Key Differentiator

The bystander effect refers to the ability of a payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cancer cells. This is a crucial feature for treating heterogeneous tumors. The linker technology plays a pivotal role in determining the bystander potential of an ADC.

  • This compound (from non-cleavable linker): The SMCC linker is non-cleavable and relies on the complete degradation of the antibody in the lysosome to release the active payload, Lys-SMCC-DM1. This metabolite is charged and has low membrane permeability, which significantly limits its ability to diffuse out of the target cell and induce a bystander effect.

  • vc-MMAE & mc-MMAF (from cleavable linkers): Linkers such as valine-citrulline (vc) are designed to be cleaved by lysosomal proteases like Cathepsin B. Upon cleavage, the payload (e.g., MMAE) is released in its unmodified, membrane-permeable form. This allows it to diffuse into adjacent cells, leading to a potent bystander effect. MMAF, with a charged phenylalanine at its C-terminus, is less membrane-permeable than MMAE and thus exhibits a reduced bystander effect.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for determining the IC50 of an ADC or its active metabolite in a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test article (ADC or linker-payload) and controls (unconjugated antibody, free payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test article and controls. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (typically 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5]

In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is designed to assess the ability of an ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete culture medium

  • 96-well black, clear-bottom plates

  • Test ADC and controls

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) into a 96-well plate. Also, seed wells with only Ag- cells as a control for the direct effect of the ADC. The total cell number per well should be kept constant. Incubate overnight.

  • ADC Treatment: Treat the cells with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plate for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence in each well using a plate reader. The fluorescence intensity is directly proportional to the number of viable Ag- cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture wells to the viability of the Ag- cells in the monoculture wells treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.[6][7][8]

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells for implantation

  • Test ADC and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 5-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at the desired dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.[1][9]

Visualizing the Mechanisms

To further elucidate the biological processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of the Antibody Component

The antibody component of T-DM1, Trastuzumab, targets the HER2 receptor and can inhibit downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Signaling RTK HER2 Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Trastuzumab Trastuzumab (Antibody Component) Trastuzumab->RTK Inhibits ADC_Evaluation_Workflow start Start: ADC Candidate in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro bystander Bystander Effect Assay (Co-culture) in_vitro->bystander in_vivo In Vivo Efficacy (Xenograft Model) bystander->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd tox Toxicology Studies pk_pd->tox end Lead Candidate Selection tox->end Linker_Payload_Comparison central_topic This compound linker_type Linker Type central_topic->linker_type payload_potency Payload Potency central_topic->payload_potency bystander_effect Bystander Effect central_topic->bystander_effect dm1 Non-cleavable (SMCC) linker_type->dm1 is auristatins Cleavable (e.g., vc) linker_type->auristatins vs. dm1_potency High payload_potency->dm1_potency is auristatin_potency Very High payload_potency->auristatin_potency vs. dm1_bystander Low / Negligible bystander_effect->dm1_bystander is auristatin_bystander High (MMAE) Moderate (MMAF) bystander_effect->auristatin_bystander vs.

References

A Comparative Analysis of Cytotoxicity: (Rac)-Lys-SMCC-DM1 vs. Free DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of (Rac)-Lys-SMCC-DM1, a key catabolite of antibody-drug conjugates (ADCs), and free DM1, a potent microtubule-depolymerizing agent. Understanding the cytotoxic profiles of these compounds is crucial for the development of effective and safe ADC-based cancer therapies. This comparison is supported by experimental data from published studies, with detailed methodologies to ensure reproducibility and aid in experimental design.

Executive Summary

The maytansinoid derivative DM1 is a highly potent cytotoxic agent used as a payload in several ADCs. When conjugated to an antibody via a non-cleavable linker like SMCC, the primary catabolite expected to be released intracellularly after proteolytic degradation of the antibody is Lys-SMCC-DM1. This guide demonstrates that while both free DM1 and Lys-SMCC-DM1 exhibit cytotoxicity, their potency can differ significantly, largely influenced by cell permeability. Free DM1 generally displays broad and potent cytotoxicity across various cell lines. In contrast, Lys-SMCC-DM1, due to its lower membrane permeability, exhibits reduced cytotoxic activity compared to free DM1, a characteristic that minimizes the "bystander effect" on neighboring healthy cells.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and free DM1 in various cancer cell lines, as reported in the literature.

Cell LineCancer TypeThis compound IC50 (nM)Free DM1 IC50 (nM)Reference
KPL-4Breast Cancer24.8Not Reported[1]
MDA-MB-468Breast Cancer40.5Not Reported[1]
CD30-positive cellsLymphomaNot directly tested7.06 - 39.53[2][3]
CD30-negative cellsLymphomaNot directly tested7.06 - 39.53[2][3]

Note: The data for CD30-positive and negative cells refers to the free drug DM1's activity, highlighting its non-selective cytotoxicity. Lys-SMCC-DM1's cytotoxicity is inferred from the lack of a bystander effect from ADCs that release this catabolite.[2][3]

Experimental Protocols

The cytotoxicity data presented above was primarily generated using cell viability assays such as the MTT or Alamar Blue assay. A generalized protocol for such an assay is provided below.

Cell Viability Assay (MTT/WST-based)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or free DM1. Control wells containing untreated cells and medium-only blanks are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 96 hours, to allow the compounds to exert their cytotoxic effects.[3][4]

  • Viability Reagent Addition: Following incubation, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a WST (water-soluble tetrazolium salt) is added to each well.[5]

  • Color Development: The plates are incubated for an additional 1-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.[5][6]

  • Data Acquisition: For MTT assays, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 450-570 nm).[5][6]

  • Data Analysis: The absorbance readings are corrected for background by subtracting the values from the medium-only wells. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.[2]

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add compounds to cells overnight_incubation->add_compounds prepare_compounds Prepare serial dilutions of This compound and Free DM1 prepare_compounds->add_compounds incubation_period Incubate for 48-96 hours add_compounds->incubation_period add_reagent Add viability reagent (e.g., MTT) incubation_period->add_reagent color_development Incubate for 1-4 hours add_reagent->color_development read_plate Measure absorbance with microplate reader color_development->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Mechanism of Action and Signaling

The cytotoxic effect of both free DM1 and this compound is primarily mediated through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

DM1_Mechanism_of_Action DM1 DM1 or This compound Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubules Microtubule Polymerization DM1->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway for DM1-induced cytotoxicity.

References

The Enduring Efficacy of SMCC-DM1 Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is one of rapid innovation. While novel formats continually emerge, the combination of the non-cleavable SMCC linker with the maytansinoid payload DM1 remains a clinically validated and highly effective platform. This guide provides an objective comparison of the efficacy of SMCC-DM1 conjugates, exemplified by ado-trastuzumab emtansine (T-DM1), against other ADC formats, supported by experimental data and detailed methodologies.

At a Glance: SMCC-DM1 vs. Other ADC Formats

The efficacy of an ADC is a complex interplay between its three core components: the monoclonal antibody, the linker, and the cytotoxic payload. The SMCC-DM1 format utilizes a stable, non-cleavable thioether linker (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to connect the microtubule-inhibiting agent, DM1, to a targeting antibody. This design contrasts with other formats that may employ cleavable linkers and payloads with different mechanisms of action, such as topoisomerase inhibitors or other microtubule disruptors like monomethyl auristatin E (MMAE).

Quantitative Comparison of In Vitro Cytotoxicity

The potency of an ADC is fundamentally assessed by its ability to kill cancer cells in vitro, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

ADC FormatTargetCell LineIC50 (pM)Reference
SMCC-DM1 (T-DM1) HER2KPL-4 (HER2-positive)18.5[1]
Cleavable Linker-Topoisomerase Inhibitor (T-DXd)HER2KPL-4 (HER2-positive)109.7[1]
SMCC-DM1 (T-DM1) HER2SK-BR-3 (HER2-positive)33[2]
Cleavable Linker (Val-Cit)-MMAEHER2SK-BR-3 (HER2-positive)14.3[2]

In Vivo Efficacy: A Head-to-Head Look in Xenograft Models

Preclinical animal models are crucial for evaluating the real-world potential of an ADC. Tumor growth inhibition studies in xenograft models provide a valuable comparison of different ADC formats. In a head-to-head comparison in a HER2-positive breast cancer xenograft model, T-DM1 was shown to be ineffective at a single 5 mg/kg dose, whereas a novel HER2-targeting ADC, XMT-1522, induced durable complete tumor regression at similar doses, highlighting the impact of ADC design on in vivo efficacy.[3] In another study using a trastuzumab-resistant xenograft tumor model, T-DM1 significantly inhibited tumor outgrowth.[4]

More recent clinical data from the DESTINY-Breast03 trial directly compared T-DM1 to trastuzumab deruxtecan (B607063) (T-DXd), a HER2-targeted ADC with a cleavable linker and a topoisomerase I inhibitor payload. The results showed a significant improvement in progression-free survival for patients treated with T-DXd compared to T-DM1 (median 28.8 months vs. 6.8 months).[5][6] At the 2-year mark, 77.4% of patients on T-DXd were alive compared to 69.9% on T-DM1.[5]

The Critical Role of the Linker: Stability and the Bystander Effect

The choice of linker profoundly impacts an ADC's stability in circulation and its mechanism of action at the tumor site.

Plasma Stability

A stable linker is essential to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Non-cleavable linkers like SMCC generally exhibit high plasma stability.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Non-cleavable SMCC ~10.4 days High stability, minimizing premature payload release. [1]
Cleavable (Protease-Sensitive)Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.[7]
Cleavable (pH-Sensitive)Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can have circulatory instability.[7]
The Bystander Effect

The bystander effect, where the payload released from a target cell kills adjacent antigen-negative tumor cells, is a key feature of some ADCs. This is largely dependent on the linker's cleavability and the payload's membrane permeability. The non-cleavable SMCC linker in T-DM1 results in the release of a charged metabolite (Lys-SMCC-DM1) upon lysosomal degradation, which has low membrane permeability.[1][3] Consequently, T-DM1 exhibits a minimal bystander effect.[8][9] In contrast, ADCs with cleavable linkers, like T-DXd, release a membrane-permeable payload that can diffuse to neighboring cells, leading to a potent bystander effect.[8][9][10] This can be advantageous in treating tumors with heterogeneous antigen expression.

Pharmacokinetics: How the Body Processes Different ADCs

The pharmacokinetic (PK) profile of an ADC, which describes its absorption, distribution, metabolism, and excretion, is critical to its efficacy and safety. The stability of the SMCC linker contributes to the favorable PK profile of T-DM1, with a long half-life of approximately 4 days.[11] Studies have shown that for ADCs with stable linkers like SMCC, the exposure to the unconjugated (free) drug is independent of the ADC exposure, indicating minimal premature payload release in circulation.[12]

Visualizing the Mechanisms

To better understand the distinct modes of action, the following diagrams illustrate the key pathways.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload (e.g., DM1) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

General Mechanism of Action for an Antibody-Drug Conjugate.

Linker_Comparison cluster_smcc_dm1 SMCC-DM1 (Non-cleavable) cluster_cleavable Cleavable Linker ADC (e.g., T-DXd) Lysosome_SMCC Lysosomal Degradation Metabolite_SMCC Charged Metabolite (Lys-SMCC-DM1) Lysosome_SMCC->Metabolite_SMCC Antibody degradation No_Bystander Minimal Bystander Effect Metabolite_SMCC->No_Bystander Low membrane permeability Lysosome_Cleavable Lysosomal Enzymes Payload_Cleavable Membrane-Permeable Payload Lysosome_Cleavable->Payload_Cleavable Linker cleavage Bystander Bystander Killing of Neighboring Cells Payload_Cleavable->Bystander High membrane permeability

Comparison of Payload Release and Bystander Effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9][13]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the old medium from the wells and add the ADC or control solutions. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or athymic nude mice)

  • Human cancer cell line for implantation (e.g., JIMT-1)

  • ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).

  • ADC Administration: Administer the ADC and controls, typically via intravenous injection, at the specified dose and schedule.[4]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study may be concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The SMCC-DM1 ADC format represents a robust and clinically validated platform. Its non-cleavable linker ensures high stability in circulation, leading to a favorable pharmacokinetic profile and minimizing off-target toxicities. While this design limits the bystander effect, which can be advantageous in certain contexts, it has demonstrated significant efficacy in both preclinical models and clinical settings. The emergence of novel ADC formats with cleavable linkers and different payloads, such as T-DXd, offers alternative mechanisms of action and, in some cases, superior efficacy, particularly in tumors with heterogeneous antigen expression. The choice of the optimal ADC format is therefore dependent on the specific target, tumor microenvironment, and desired therapeutic outcome. This comparative guide provides a foundation for researchers to make informed decisions in the design and development of the next generation of antibody-drug conjugates.

References

Stability Showdown: A Comparative Guide to Thiol-Maleimide Linkage in SMCC and Next-Generation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). The widely used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a thiol-maleimide linkage, has known stability limitations. This guide provides an objective comparison of the thiol-maleimide linkage in traditional SMCC linkers against next-generation alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation strategy.

The covalent bond formed between a thiol group (typically from a cysteine residue on an antibody) and a maleimide (B117702) moiety is the cornerstone of many bioconjugation strategies, particularly in the construction of ADCs. However, the stability of the resulting thiosuccinimide ring is not absolute and can be compromised in the physiological environment of the bloodstream. Two primary chemical reactions threaten the integrity of this linkage: the retro-Michael reaction, leading to thiol exchange with endogenous molecules like albumin and glutathione (B108866), and hydrolysis of the succinimide (B58015) ring.[1][2] Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.[3][4]

This guide delves into the stability profiles of the conventional SMCC linker and compares it with innovative next-generation maleimide-based technologies designed to overcome these stability challenges.

The Instability of the Conventional Thiol-Maleimide Linkage

The thiol-maleimide adduct is susceptible to a retro-Michael reaction, a process where the thioether bond is cleaved, reforming the maleimide and the thiol.[3] This deconjugation is a significant issue in vivo, as the released maleimide-payload can then react with other thiol-containing molecules, most notably serum albumin, leading to off-target effects.[5] The rate of this retro-Michael reaction is influenced by several factors, including pH, temperature, and the pKa of the thiol.[3]

Simultaneously, the succinimide ring of the linker can undergo hydrolysis, which, in contrast to the retro-Michael reaction, results in a stable, ring-opened succinamic acid derivative that is resistant to deconjugation.[6][7] While this "self-stabilization" is beneficial, the rate of hydrolysis for conventional maleimide linkers is often too slow to effectively compete with the rapid thiol exchange that occurs in plasma.[8]

Next-Generation Maleimide Linkers: Engineering for Stability

To address the inherent instability of the traditional thiol-maleimide linkage, several next-generation maleimide-based linkers have been developed. These advanced linkers are engineered to either accelerate the stabilizing hydrolysis of the succinimide ring or to form a more robust initial bond.

Self-Hydrolyzing Maleimides: These linkers are designed with substituents that catalyze the intramolecular hydrolysis of the thiosuccinimide ring at physiological pH.[9] This rapid ring-opening "locks" the payload onto the antibody, preventing the retro-Michael reaction and subsequent thiol exchange. One such example involves incorporating a basic amino group adjacent to the maleimide, which provides intramolecular catalysis for the hydrolysis reaction.[9]

Diiodomaleimides and Other Halomaleimides: These reagents offer rapid bioconjugation and have demonstrated reduced rates of hydrolysis prior to conjugation, allowing for more controlled and efficient cross-linking.[10][11][12] The resulting conjugates can exhibit enhanced stability.

Sulfone-Based Linkers: As an alternative to maleimides, sulfone-based linkers have been shown to form highly stable thioether bonds with cysteine residues, offering a significant improvement in plasma stability compared to their maleimide counterparts.[13]

Comparative Stability Data

The following tables summarize quantitative data from various studies, comparing the stability of ADCs prepared with traditional SMCC linkers and next-generation alternatives. The data highlights the percentage of intact ADC remaining or the half-life of the conjugate under different in vitro conditions.

Table 1: Stability of Maleimide-Thiol Conjugates in the Presence of Thiols

Linker TypeThiol ChallengeIncubation Time% Intact Conjugate / Half-lifeReference
Traditional Maleimide
N-ethylmaleimide (NEM) - MPA AdductGlutathione18 ht½ = 3.1 h[1]
N-phenylmaleimide (NPM) - MPA AdductGlutathione18 ht½ = 18 h[1]
N-aminoethylmaleimide (NAEM) - MPA AdductGlutathione18 ht½ = 3.6 h[1]
SMCC-based ADCHuman Plasma120 h~62% intact[14]
Next-Generation Maleimide
2-(Maleimidomethyl)-1,3-Dioxane (MD) basedHuman Plasma120 h~97% intact[14]
Maleamic Methyl Ester-based AdductGlutathione21 days98.2% intact[15]
Traditional Maleimide-based AdductGlutathione21 days90% intact[15]

Table 2: Hydrolysis Rates of Different Maleimide Structures

Maleimide DerivativepHHalf-life (t½) of HydrolysisReference
N-methyl dibromomaleimide7.417.9 min[12]
N-methyl dichloromaleimide7.42.9 h[12]
N-methyl diiodomaleimide7.422.3 h[12]

Visualizing the Chemistry and Workflows

To better understand the underlying chemical reactions and the experimental procedures used to assess stability, the following diagrams have been generated using Graphviz.

Chemical Pathways of Thiol-Maleimide Linkage cluster_conjugation Thiol-Maleimide Conjugation cluster_instability Instability Pathways cluster_products Resulting Products Antibody-SH Antibody-SH Thiosuccinimide Adduct Thiosuccinimide Adduct (ADC) Antibody-SH->Thiosuccinimide Adduct Michael Addition Maleimide-Linker-Drug Maleimide-Linker-Drug Maleimide-Linker-Drug->Thiosuccinimide Adduct Retro-Michael Retro-Michael Reaction Thiosuccinimide Adduct->Retro-Michael Hydrolysis Hydrolysis Thiosuccinimide Adduct->Hydrolysis Deconjugated Antibody Deconjugated Antibody-SH Retro-Michael->Deconjugated Antibody Released Drug Released Maleimide-Drug Retro-Michael->Released Drug Stable Hydrolyzed Adduct Stable Hydrolyzed Adduct Hydrolysis->Stable Hydrolyzed Adduct Albumin Adduct Albumin-Drug Adduct Released Drug->Albumin Adduct Thiol Exchange

Caption: Chemical pathways of thiol-maleimide linkage stability and instability.

Experimental Workflow for ADC Plasma Stability Assay Start Start: ADC Sample Incubation Incubate ADC in Plasma (37°C, various time points) Start->Incubation Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Incubation->Capture Wash Wash Beads to Remove Unbound Plasma Proteins Capture->Wash Elution Elute ADC from Beads Wash->Elution Analysis LC-MS Analysis Elution->Analysis Data Data Analysis: - Determine DAR - Quantify Intact ADC - Identify Degradation Products Analysis->Data

Caption: A typical experimental workflow for assessing ADC stability in plasma.

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate assessment of thiol-maleimide linkage stability. Below are generalized protocols for in vitro plasma stability and glutathione challenge assays.

Protocol 1: In Vitro ADC Stability Assay in Plasma by LC-MS

Objective: To determine the stability of an ADC in plasma over time by monitoring the drug-to-antibody ratio (DAR) and the percentage of intact ADC.[6][16]

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column

Procedure:

  • Sample Preparation: Spike the ADC into plasma to a final concentration of 100 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 120 hours).

  • Immunoaffinity Capture:

    • To each plasma aliquot, add an appropriate amount of Protein A/G magnetic beads.

    • Incubate for 1 hour at 4°C with gentle mixing to capture the ADC.

    • Use a magnetic stand to separate the beads and discard the supernatant.

  • Washing: Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the ADC from the beads by adding Elution Buffer and incubating for 5-10 minutes.

  • Neutralization: Immediately neutralize the eluted sample by adding Neutralization Buffer.

  • LC-MS Analysis:

    • Inject the neutralized sample onto the LC-MS system.

    • Use a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid to separate the ADC species.

    • Acquire mass spectra in the appropriate mass range for the intact ADC.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different ADC species (differing by the number of conjugated drugs).

    • Calculate the average DAR at each time point by averaging the drug load of all ADC species, weighted by their relative abundance.

    • Plot the average DAR and the percentage of intact ADC (relative to time 0) against time to determine the stability profile.

Protocol 2: Glutathione (GSH) Challenge Assay

Objective: To assess the susceptibility of the thiol-maleimide linkage to thiol exchange by incubating the ADC with an excess of glutathione.

Materials:

  • Purified ADC

  • Glutathione (GSH) solution (e.g., 10 mM in PBS, pH 7.4)

  • PBS, pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: Mix the ADC with a molar excess of GSH (e.g., 100-fold) in PBS.

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points.

  • Analysis: Analyze the aliquots by HPLC (e.g., size-exclusion or reverse-phase) or LC-MS to monitor the decrease in the intact ADC peak and the potential appearance of deconjugated species.

  • Data Analysis: Plot the percentage of remaining intact ADC against time to determine the stability of the linkage in the presence of a high concentration of competing thiol.

Conclusion

The stability of the linker is a critical attribute of a successful ADC. While traditional SMCC linkers have been instrumental in the development of early ADCs, their susceptibility to the retro-Michael reaction poses a significant challenge. Next-generation maleimide linkers, such as self-hydrolyzing maleimides and those based on alternative chemistries like diiodomaleimides and sulfones, offer promising solutions to enhance plasma stability. The choice of linker should be guided by a thorough understanding of the stability profiles, supported by robust in vitro and in vivo experimental data. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions in the design and development of more stable and effective antibody-drug conjugates.

References

On-Bead vs. In-Solution: A Comparative Guide to Antibody Conjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective conjugation of antibodies to various molecules—such as fluorophores, drugs, or biotin—is a critical step in a multitude of applications, from basic research to the development of antibody-drug conjugates (ADCs). The two predominant methods for this process are traditional in-solution conjugation and the more modern on-bead conjugation. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Key Performance Indicators

The choice between on-bead and in-solution conjugation often hinges on factors like efficiency, antibody recovery, and the required purity of the final conjugate. The following table summarizes quantitative data from studies comparing these two methods.

Performance MetricOn-Bead ConjugationIn-Solution ConjugationKey Findings
Antibody Recovery / Yield 50-70%[1][2]30-55%[1][2]On-bead methods demonstrate significantly higher recovery rates, minimizing the loss of valuable antibody material.[1][2]
Starting Material Purified or unpurified antibody (e.g., cell culture supernatant)[1][3]Requires purified antibody at high concentrations (>1 mg/mL)[2][3]On-bead conjugation streamlines the workflow by combining purification and conjugation, eliminating the need for separate antibody purification steps.[1][3]
Process Complexity Simplified workflow with fewer steps (no separate buffer exchange/purification)[3][4]Multi-step process involving buffer exchanges and final purification[3][]The integrated nature of on-bead conjugation reduces hands-on time and simplifies the overall process.[4]
Throughput Amenable to high-throughput and parallel processing[1][3][4]Generally lower throughput due to the complexity of the workflow.[4]The use of magnetic beads in on-bead methods facilitates easy handling of multiple samples simultaneously.[4]
Final Conjugate Quality Produces functional conjugates with optimal dye-to-antibody ratios (DARs).[1][6]Can produce high-quality conjugates, but heterogeneity can be a concern.[7]Studies show that on-bead conjugated antibodies retain their functionality in downstream applications like ELISAs and cell-based assays.[1][6]

Visualizing the Workflows

To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows.

OnBead_Workflow cluster_workflow On-Bead Antibody Conjugation Workflow start Start: Antibody Sample (purified or unpurified) capture Antibody Capture: Incubate with Protein A/G beads start->capture wash1 Wash: Remove unbound contaminants capture->wash1 conjugation Conjugation: Add reactive molecule (e.g., dye, drug) wash1->conjugation wash2 Wash: Remove excess unreacted molecule conjugation->wash2 elution Elution: Release conjugated antibody from beads wash2->elution neutralization Neutralization: Adjust pH of eluted conjugate elution->neutralization end Final Product: Purified Antibody Conjugate neutralization->end InSolution_Workflow cluster_workflow In-Solution Antibody Conjugation Workflow start Start: Purified Antibody buffer_exchange1 Buffer Exchange: Transfer to conjugation- compatible buffer start->buffer_exchange1 activation Activation (optional): Reduce disulfide bonds (for thiol chemistry) buffer_exchange1->activation conjugation Conjugation: Add reactive molecule in solution activation->conjugation purification Purification: Remove excess molecule and byproducts (e.g., dialysis, size exclusion chromatography) conjugation->purification characterization Characterization: Determine DAR and assess functionality purification->characterization end Final Product: Antibody Conjugate characterization->end

References

The Pharmacokinetic Profile of ADCs with SMCC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of an ADC's safety, efficacy, and pharmacokinetic (PK) profile. This guide provides an objective comparison of the pharmacokinetic properties of ADCs utilizing the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with those of ADCs employing alternative linker technologies, supported by experimental data.

Superior Stability of SMCC Linkers Translates to Predictable Pharmacokinetics

The SMCC linker forms a stable thioether bond between the antibody and the cytotoxic payload. This non-cleavable nature is a key differentiator, contributing to the exceptional stability of SMCC-linked ADCs in systemic circulation.[1] This stability minimizes the premature release of the cytotoxic agent, thereby reducing off-target toxicity and leading to a more predictable pharmacokinetic profile.[1][2] In contrast, some cleavable linkers can be susceptible to enzymatic or chemical degradation in the plasma, potentially leading to off-target toxicities and a less predictable PK profile.[3]

The stability of the SMCC linker directly impacts the half-life of the ADC, often resulting in a longer circulation time compared to ADCs with less stable linkers.[1] This prolonged exposure can enhance the opportunity for the ADC to reach the tumor site and exert its therapeutic effect.

Comparative Pharmacokinetic Parameters

To illustrate the pharmacokinetic differences, this section compares two prominent ADCs: trastuzumab emtansine (T-DM1) , which utilizes an SMCC linker, and brentuximab vedotin , which employs a protease-cleavable linker. We also include data for gemtuzumab ozogamicin , which uses a hydrazone linker, another type of cleavable linker.

Pharmacokinetic ParameterTrastuzumab Emtansine (T-DM1) (SMCC Linker)Brentuximab Vedotin (Cleavable Linker)Gemtuzumab Ozogamicin (Cleavable Linker)
Clearance (CL) 0.676 L/day[4]~4.16 L (Central Volume of Distribution)[1]0.265 ± 0.229 L/h (after first dose)[5]
Volume of Distribution (Vc) 3.127 L[4]4.16 L (Central)[1]-
Terminal Half-life (t1/2) 3.94 days[4]-72.4 ± 42.0 hours (after first dose)[6]
Area Under the Curve (AUC) 338 ± 69.5 µgday/mL (Cycle 1)[7]-123 ± 105 mgh/L (after first dose)[6]

Note: Direct comparison of all parameters across different studies can be challenging due to variations in study design, patient populations, and analytical methods. The data presented here is for illustrative purposes.

Mechanism of Action and Payload Release

The non-cleavable nature of the SMCC linker dictates a specific intracellular processing pathway for payload release.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC SMCC-linked ADC Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., Lys-SMCC-DM1) Lysosome->Payload 4. Proteolytic Degradation of Antibody Microtubules Microtubules Payload->Microtubules 5. Inhibition of Microtubule Polymerization Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Cell Cycle Arrest\n& Apoptosis

Caption: Intracellular processing of an SMCC-linked ADC.

As depicted, after binding to its target antigen on the tumor cell surface, the ADC is internalized. The entire ADC-antigen complex is trafficked to the lysosome. Within the harsh lysosomal environment, the antibody component is completely degraded by proteases, leading to the release of the active cytotoxic payload, which is still attached to the linker and the amino acid residue it was conjugated to (e.g., Lysine-SMCC-DM1).[1] This active metabolite then exerts its cytotoxic effect, for instance, by inhibiting microtubule polymerization.[1]

A key characteristic of ADCs with non-cleavable linkers like SMCC is the absence of a significant "bystander effect."[1] The released active metabolite is typically charged and membrane-impermeable, preventing it from diffusing out of the target cell to kill neighboring antigen-negative tumor cells.[1] This contrasts with many cleavable linkers that can release membrane-permeable payloads capable of inducing bystander killing.

Experimental Protocols for Pharmacokinetic Analysis

Accurate characterization of ADC pharmacokinetics is crucial for their development. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody Quantification

Objective: To determine the concentration of total antibody (conjugated and unconjugated) and conjugated antibody in plasma samples.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody. For total antibody measurement, this is typically the target antigen or an anti-idiotypic antibody.[8] For conjugated antibody measurement, an anti-payload antibody is used.[8]

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Sample Incubation: Plasma samples and standards are added to the wells and incubated to allow the ADC to bind to the capture antibody.

  • Washing: Unbound components are removed by washing the plates with a wash buffer (e.g., PBS with Tween-20).

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. For total antibody, this can be an anti-human IgG-HRP. For conjugated antibody, it can be an anti-human IgG-HRP or an anti-idiotypic antibody-HRP.[8]

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change proportional to the amount of bound ADC.

  • Measurement: The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

Caption: Workflow for ELISA-based ADC quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Payload and Metabolite Quantification

Objective: To quantify the concentration of free payload and its metabolites in plasma.

Methodology:

  • Sample Preparation: Plasma proteins are precipitated using organic solvents (e.g., methanol (B129727) or acetonitrile).[9] Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[10]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The payload and its metabolites are separated from other plasma components on a reversed-phase column using a gradient of organic solvent (e.g., acetonitrile) and water, both typically containing a small amount of formic acid to improve ionization.[9][11]

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the payload or metabolite) is selected and fragmented, and a specific product ion is monitored for quantification.[11] This provides high selectivity and sensitivity.

  • Quantification: The peak area of the analyte is compared to a standard curve prepared by spiking known amounts of the payload into a blank matrix to determine its concentration.

Start Start SamplePrep Plasma Sample Preparation (Protein Precipitation) Start->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Standard Curve) MSMS->Quant End End Quant->End

Caption: Workflow for LC-MS/MS analysis of ADC payload.

In Vivo Stability Assay

Objective: To assess the stability of the ADC in circulation by monitoring the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Dosing: A single dose of the ADC is administered to animals (e.g., mice or rats), typically via intravenous injection.[4]

  • Blood Sampling: Blood samples are collected at various time points post-administration.[4]

  • ADC Isolation: The ADC is isolated from the plasma using affinity capture, for example, with protein A beads or antigen-coated magnetic beads.[4]

  • DAR Measurement: The DAR of the isolated ADC is determined. This can be done using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. A decrease in the average DAR over time indicates deconjugation of the payload.[4]

  • Data Analysis: The average DAR is plotted against time to determine the in vivo stability profile of the ADC.[4]

Conclusion

The SMCC linker provides a robust and stable connection between the antibody and the cytotoxic payload in an ADC. This non-cleavable nature results in a predictable pharmacokinetic profile characterized by low clearance and a long half-life, minimizing premature drug release and associated off-target toxicities. The choice of linker technology profoundly influences the therapeutic index of an ADC. While SMCC-linked ADCs may lack a bystander effect, their stability and predictable PK make them a valuable tool in the development of targeted cancer therapies, particularly for tumors with homogeneous antigen expression. A thorough understanding of the pharmacokinetic properties, guided by the robust experimental methodologies outlined in this guide, is essential for the successful design and clinical translation of next-generation ADCs.

References

Assessing the Bystander Effect of Lys-SMCC-DM1 in Co-culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is critical for optimizing therapeutic strategies. A key phenomenon influencing ADC efficacy, particularly in heterogeneous tumors, is the bystander effect: the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells.

This guide provides a comparative analysis of the bystander effect of ADCs utilizing the Lys-SMCC-DM1 payload-linker system, exemplified by ado-trastuzumab emtansine (T-DM1). We will compare its performance with ADCs that employ cleavable linkers and membrane-permeable payloads, such as trastuzumab deruxtecan (B607063) (T-DXd) and those containing monomethyl auristatin E (MMAE), supported by experimental data from co-culture models.

Mechanism of Action: The Decisive Role of the Linker

The capacity of an ADC to induce a bystander effect is fundamentally dictated by the properties of its linker and the released payload.

An ADC with a cleavable linker , such as the valine-citrulline (vc) linker paired with MMAE, undergoes enzymatic cleavage within the target cell. This releases the payload in its native, potent, and membrane-permeable form. This permeability allows the cytotoxic agent to diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative cells.

In stark contrast, Lys-SMCC-DM1 is derived from an ADC with a non-cleavable SMCC linker . Following internalization and lysosomal degradation of the antibody, the payload (DM1) is released with the linker and a lysine (B10760008) residue still attached (Lys-SMCC-DM1). This resulting catabolite is highly charged and therefore exhibits low membrane permeability.[1][2] Consequently, it remains largely trapped within the target cell, severely limiting its ability to exert a bystander effect.[1][2]

G cluster_0 Cleavable Linker ADC (e.g., vc-MMAE) cluster_1 Non-Cleavable Linker ADC (e.g., SMCC-DM1) A1 ADC binds to Antigen-Positive Cell B1 Internalization and Lysosomal Trafficking A1->B1 C1 Enzymatic Cleavage of Linker B1->C1 D1 Release of Permeable Payload (MMAE) C1->D1 E1 Payload Diffuses Out of Cell D1->E1 F1 Killing of Neighboring Antigen-Negative Cell E1->F1 A2 ADC binds to Antigen-Positive Cell B2 Internalization and Lysosomal Degradation A2->B2 C2 Release of Charged Catabolite (Lys-SMCC-DM1) B2->C2 D2 Catabolite Trapped Within Cell C2->D2 E2 Minimal to No Bystander Killing C2->E2

Figure 1: Mechanism of Bystander Effect

Comparative Performance in Co-culture Models

In vitro co-culture assays are a standard method for evaluating the bystander effect. These assays involve culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together and treating them with an ADC. The viability of the Ag- cells is then quantified to determine the extent of bystander killing.

Experimental data consistently demonstrates the limited bystander effect of Lys-SMCC-DM1 (T-DM1) compared to ADCs with cleavable linkers.

ADC PlatformLinker TypePayloadBystander Effect in Co-cultureKey Findings
Ado-trastuzumab emtansine (T-DM1) Non-cleavable (SMCC)DM1 (released as Lys-SMCC-DM1)Minimal to NoneIn co-cultures of HER2-positive and HER2-negative cells, T-DM1 effectively kills the HER2-positive cells but does not significantly impact the viability of the HER2-negative bystander cells, even at high concentrations.[3][4]
Trastuzumab deruxtecan (T-DXd) Cleavable (Enzymatic)Deruxtecan (DXd)PotentT-DXd induces significant cytotoxicity in HER2-negative cells when co-cultured with HER2-positive cells, demonstrating a strong bystander effect.[3][4]
Trastuzumab-vc-MMAE Cleavable (Enzymatic)MMAEPotentThis ADC shows a robust bystander effect, with the extent of killing of antigen-negative cells increasing with a higher proportion of antigen-positive cells in the co-culture.[5]

Quantitative Data from Co-culture Assays

The following table summarizes representative quantitative data from co-culture experiments, highlighting the differential bystander effects.

ADCAntigen-Positive Cell Line (Ag+)Antigen-Negative Cell Line (Ag-)ADC Concentration% Viability of Ag- Cells in Co-culture
T-DM1 KPL-4 (HER2+)MDA-MB-468 (HER2-)10 nM~100% (No significant killing)[6]
T-DXd (DS-8201a) KPL-4 (HER2+)MDA-MB-468 (HER2-)10 nMSignificantly reduced[6]
T-vc-MMAE N87 (HER2+)GFP-MCF7 (HER2-)100 nMDecreased viability with increasing % of N87 cells[5]

Experimental Protocols

A detailed methodology for a typical in vitro co-culture bystander effect assay is provided below.

G start Start cell_prep Prepare Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cell Lines start->cell_prep seeding Co-seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate cell_prep->seeding monoculture Seed monocultures of Ag+ and Ag- cells as controls cell_prep->monoculture incubation1 Incubate overnight to allow cell adherence seeding->incubation1 monoculture->incubation1 treatment Treat co-cultures and monocultures with a range of ADC concentrations and controls (e.g., isotype ADC) incubation1->treatment incubation2 Incubate for a defined period (e.g., 72-96 hours) treatment->incubation2 quantification Quantify the viability of the fluorescent Ag- cell population (e.g., via flow cytometry or high-content imaging) incubation2->quantification analysis Analyze data to determine the reduction in Ag- cell viability in co-cultures compared to monocultures quantification->analysis end End analysis->end

Figure 2: In Vitro Bystander Assay Workflow

Detailed Methodology: In Vitro Co-culture Bystander Assay

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC (e.g., HER2-positive SK-BR-3 or N87 cells).

    • Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).

    • For ease of distinguishing cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP).

  • Co-culture Seeding:

    • In a 96-well plate, seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monoculture wells for both Ag+ and Ag- cells as controls.

    • Allow the cells to adhere by incubating overnight at 37°C and 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs to be tested.

    • Treat the co-cultures and monocultures with the ADCs. The chosen concentrations should be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.

    • Include an isotype control ADC (an ADC with the same linker-payload but an antibody that does not bind to the cells) and an untreated control.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 72 to 96 hours, to allow for ADC processing and the bystander effect to manifest.

  • Quantification of Bystander Cell Viability:

    • The viability of the fluorescently labeled Ag- cells can be quantified using several methods:

      • Flow Cytometry: Harvest the cells and analyze the proportion of viable fluorescent (Ag-) cells.

      • High-Content Imaging: Use an automated imaging system to count the number of viable fluorescent cells in each well.

      • Fluorescence Plate Reader: Measure the total fluorescence intensity in each well, which correlates with the number of viable Ag- cells.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the ADC-treated co-cultures relative to the untreated co-culture control.

    • Compare the viability of Ag- cells in the co-cultures to their viability in the ADC-treated monocultures to isolate the bystander effect from any direct ADC toxicity. A significant reduction in the viability of Ag- cells specifically in the co-culture setting indicates a bystander effect.

Conclusion

The experimental evidence from co-culture models unequivocally demonstrates that the Lys-SMCC-DM1 linker-payload system exhibits a negligible bystander effect. This is a direct consequence of the non-cleavable SMCC linker, which results in a charged, membrane-impermeable catabolite upon intracellular processing. In contrast, ADCs with cleavable linkers that release membrane-permeable payloads like MMAE and DXd show a potent bystander effect, enabling the killing of adjacent antigen-negative tumor cells.

For drug development professionals, this distinction is critical. While the targeted cytotoxicity of Lys-SMCC-DM1 can be highly effective against homogenous, antigen-positive tumors, its lack of a bystander effect may limit its efficacy in the context of heterogeneous tumors where antigen expression is varied. Conversely, ADCs with a strong bystander effect may offer a therapeutic advantage in such settings, though careful consideration must also be given to potential off-target toxicities to surrounding healthy tissues. The choice of linker-payload technology should therefore be carefully aligned with the specific characteristics of the target indication.

References

Validation of SLC46A3 as a Lysosomal Transporter for Lys-SMCC-DM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Solute Carrier Family 46 Member 3 (SLC46A3) as a critical transporter for the antibody-drug conjugate (ADC) payload, Lys-SMCC-DM1. The data presented herein validates the essential role of SLC46A3 in the efficacy of maytansinoid-based ADCs, such as Trastuzumab emtansine (T-DM1), and offers a comparative perspective on alternative mechanisms of ADC payload transport.

Executive Summary

Antibody-drug conjugates represent a cornerstone of targeted cancer therapy. Their efficacy hinges on the successful intracellular delivery and release of potent cytotoxic payloads. For ADCs utilizing a non-cleavable linker, such as T-DM1, the lysosomal escape of the payload-linker complex is a pivotal and often rate-limiting step. Emerging evidence strongly indicates that the lysosomal membrane protein SLC46A3 is a primary and essential transporter for Lys-SMCC-DM1, the cytotoxic catabolite of T-DM1. This guide summarizes the key experimental data validating this transporter function, provides detailed experimental protocols for its assessment, and compares this transport mechanism with other potential routes of ADC payload translocation.

The Role of SLC46A3 in T-DM1 Efficacy: A Validated Transport Pathway

SLC46A3 is a member of the major facilitator superfamily (MFS) of transporters and functions as a proton-coupled symporter.[1][2] Its role in the efficacy of T-DM1 has been extensively investigated, with multiple lines of evidence confirming its function as a direct transporter of Lys-SMCC-DM1 from the lysosome into the cytoplasm, a critical step for the payload to reach its microtubule target.[1][2]

Mechanism of Action of T-DM1 and the Critical Role of Lysosomal Escape

The mechanism of action for T-DM1 begins with the binding of the trastuzumab antibody to the HER2 receptor on the surface of cancer cells, leading to receptor-mediated endocytosis. The ADC-receptor complex is then trafficked through the endo-lysosomal pathway. Within the acidic environment of the lysosome, the antibody component is degraded, releasing the cytotoxic payload, Lys-SMCC-DM1.[1] Due to its charge and size, Lys-SMCC-DM1 cannot passively diffuse across the lysosomal membrane and requires a dedicated transporter to enter the cytoplasm and exert its anti-tubulin activity.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell T-DM1 T-DM1 HER2 Receptor HER2 Receptor T-DM1->HER2 Receptor Binding Endosome Endosome HER2 Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Lys-SMCC-DM1 Transport via SLC46A3 Microtubules Microtubules Cytoplasm->Microtubules Lys-SMCC-DM1 inhibits tubulin polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest Seed_Cells Seed MDCKII-SLC46A3 and mock-transfected cells in 24-well plates. Pre-incubation Pre-incubate cells with transport buffer (e.g., HBSS) at 37°C. Seed_Cells->Pre-incubation Add_Substrate Add Lys-SMCC-DM1 (e.g., 5 µM) in transport buffer at a specific pH (e.g., pH 5.5). Pre-incubation->Add_Substrate Incubate Incubate for various time points (e.g., 1, 5, 15, 30 min) at 37°C. Add_Substrate->Incubate Wash Wash cells with ice-cold transport buffer to stop the uptake. Incubate->Wash Lyse_Cells Lyse cells and collect the lysate. Wash->Lyse_Cells Quantify Quantify intracellular Lys-SMCC-DM1 concentration using LC-MS/MS. Lyse_Cells->Quantify High_SLC46A3 High SLC46A3 Expression Efficient_Transport Efficient Lys-SMCC-DM1 Lysosomal Efflux High_SLC46A3->Efficient_Transport High_Cytoplasmic_Payload High Cytoplasmic Lys-SMCC-DM1 Efficient_Transport->High_Cytoplasmic_Payload Increased_Cytotoxicity Increased T-DM1 Sensitivity/Efficacy High_Cytoplasmic_Payload->Increased_Cytotoxicity Low_SLC46A3 Low/No SLC46A3 Expression Impaired_Transport Impaired Lys-SMCC-DM1 Lysosomal Efflux Low_SLC46A3->Impaired_Transport Low_Cytoplasmic_Payload Low Cytoplasmic Lys-SMCC-DM1 Impaired_Transport->Low_Cytoplasmic_Payload Decreased_Cytotoxicity Decreased T-DM1 Sensitivity/Resistance Low_Cytoplasmic_Payload->Decreased_Cytotoxicity

References

Safety Operating Guide

Proper Disposal Procedures for (Rac)-Lys-SMCC-DM1: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(Rac)-Lys-SMCC-DM1 is a potent cytotoxic agent-linker conjugate used in the development of antibody-drug conjugates (ADCs). Due to its inherent toxicity, strict adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, contaminated materials, and related waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to follow all institutional and national regulations for handling highly potent active pharmaceutical ingredients (HPAPIs). Personal protective equipment (PPE) is mandatory at all times when handling this compound and any potentially contaminated materials.

Required Personal Protective Equipment (PPE)
PPE ComponentSpecification
Gloves Double-gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form of the compound to prevent inhalation.

All handling of this compound, including weighing, reconstitution, and addition to conjugation reactions, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosolization and exposure.[1]

Waste Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. The following diagram illustrates the decision-making process for waste stream management.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation cluster_1 Segregation & Primary Containment cluster_2 Final Disposal A Solid Waste (Contaminated PPE, vials, consumables) D Seal in labeled, leak-proof hazardous waste bags (double-bagged). A->D B Liquid Waste (Unused solutions, quench buffers, rinsates) E Collect in labeled, leak-proof, and chemically compatible hazardous waste containers. B->E C Sharps Waste (Contaminated needles, syringes) F Place in a designated, puncture-resistant sharps container for cytotoxic waste. C->F G High-Temperature Incineration (Managed by certified hazardous waste disposal vendor) D->G E->G F->G

Caption: Decision-making workflow for the proper segregation and disposal of different types of waste contaminated with this compound.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and materials contaminated with it is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

Solid Waste Disposal
  • Collection: All solid materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, pipette tips, and empty vials, must be considered hazardous waste.

  • Containment: At the point of use, place all contaminated solid waste into a designated, clearly labeled, leak-proof plastic bag.

  • Sealing: When the bag is three-quarters full, securely seal it.

  • Secondary Containment: Place the sealed primary bag into a second, larger hazardous waste bag (double-bagging) to minimize the risk of leaks during transport and storage.

  • Storage: Store the double-bagged waste in a designated hazardous waste accumulation area, away from general laboratory traffic, until it is collected by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal vendor.

Liquid Waste Disposal
  • Collection: Collect all liquid waste containing this compound, including unused stock solutions, reaction mixtures, and the first rinse of contaminated glassware, in a dedicated, labeled, and leak-proof hazardous waste container. The container must be made of a material compatible with the solvents used (e.g., borosilicate glass or a suitable polymer).

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Storage: Keep the liquid waste container securely capped and stored in a designated secondary containment bin within a chemical fume hood.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Sharps Waste Disposal
  • Collection: Any sharps, such as needles, syringes, or glass Pasteur pipettes, that are contaminated with this compound must be disposed of immediately after use.

  • Containment: Place all contaminated sharps directly into a designated, puncture-resistant, and leak-proof sharps container that is specifically labeled for cytotoxic waste.

  • Do Not Recap: Do not recap, bend, or break needles after use.

  • Disposal: Once the sharps container is three-quarters full, seal it and arrange for its disposal as hazardous waste through your institution's EHS department.

Decontamination and Spill Management

In the event of a spill, immediate and proper decontamination is essential to prevent exposure and further contamination. A spill kit specifically for cytotoxic agents should be readily available in the laboratory.

Spill Kit Contents
  • Appropriate PPE (as listed in the table above)

  • Absorbent pads or pillows

  • Forceps for handling broken glass

  • Hazardous waste bags

  • Detergent solution

  • 70% ethanol (B145695) or isopropyl alcohol

  • Freshly prepared 10% bleach solution (approximately 0.5% sodium hypochlorite)

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment, including double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill:

    • For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward.

    • For solid spills: Gently cover the spill with absorbent pads dampened with a detergent solution to avoid raising dust. Do not dry sweep the powder.

  • Clean the Area:

    • Carefully pick up any broken glass with forceps and place it in the cytotoxic sharps container.

    • Using the absorbent pads, gently wipe up the spill, working from the outer edge towards the center. Place all used absorbent materials into a hazardous waste bag.

  • Decontaminate the Surface:

    • First Decontamination: Thoroughly wipe the spill area with a detergent solution and discard the wipe in the hazardous waste bag.

    • Rinse: Wipe the area with a clean, wet cloth to remove the bleach residue, followed by a final wipe with 70% alcohol.

  • Dispose of Waste: Place all contaminated cleaning materials, including used PPE, into a hazardous waste bag, seal, and double-bag it for disposal as cytotoxic waste.

  • Personal Decontamination: After removing disposable PPE, thoroughly wash your hands with soap and water.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established guidelines for the safe handling and disposal of cytotoxic and hazardous materials. The recommendation for using a 10% bleach solution for decontamination is a general protocol for many cytotoxic agents. The efficacy and required contact time for the complete inactivation of the DM1 payload have not been specifically reported in the reviewed literature. Therefore, the primary means of disposal remains collection and incineration by a certified hazardous waste management company.

By adhering to these procedures, researchers can minimize the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Lys-SMCC-DM1. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal to ensure a safe laboratory environment. This compound is a linker-payload component containing DM1, a potent cytotoxic agent that inhibits tubulin polymerization.[1][2][3][4][5] Therefore, it must be handled with extreme caution in a controlled laboratory setting.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of DM1, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[6][7][8] The minimum required PPE for handling this compound includes:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and after each handling session.

  • Gown: A disposable, fluid-resistant gown should be worn to protect clothing and skin.[7]

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect from splashes.[7][9]

  • Respiratory Protection: When handling the powdered form of the compound or if there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection is necessary.[7][10]

Quantitative Data Summary
ParameterValueSource
Purity 98.18%MedchemExpress[1]
Molecular Weight 1103.71 g/mol Selleck Chemicals, BLD Pharm[3][11]
Storage (Powder) -20°C for 3 yearsSelleck Chemicals[3]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (stored under nitrogen)MedchemExpress[1][2]
Solubility in DMSO ≥ 2.5 mg/mL (2.27 mM)MedchemExpress[1]
Operational Plan

A meticulous, step-by-step approach is essential for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE when unpacking.

  • Store the compound in a clearly labeled, dedicated, and secure location at the recommended temperature (-20°C for powder).[3]

  • Maintain an accurate inventory of the compound.

2. Preparation and Handling:

  • All handling of this compound, especially weighing and reconstitution of the powder, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9]

  • Before starting, ensure a cytotoxic spill kit is readily available.[9]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • To prepare a stock solution, slowly add the solvent to the vial containing the powder to avoid generating dust.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Wearing full PPE, including respiratory protection, manage the spill according to established laboratory protocols for cytotoxic agents.[6][8][10]

  • Use a cytotoxic spill kit to absorb and decontaminate the affected area.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Liquid Waste: All liquid waste containing this compound should be collected in clearly labeled, leak-proof containers designated for cytotoxic waste.

  • Solid Waste: All solid waste, including gloves, gowns, weigh boats, pipette tips, and any other contaminated disposable materials, must be placed in a designated, sealed cytotoxic waste container.[7]

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.[12][13]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning solution, such as a detergent solution, followed by a validated chemical deactivating agent if available.[7]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store at -20°C Unpack->Store Prep Prepare Work Area in Hood Store->Prep Weigh Weigh Powder Prep->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Collect_Solid Collect Solid Waste Experiment->Collect_Solid Decontaminate Decontaminate Surfaces Collect_Liquid->Decontaminate Collect_Solid->Decontaminate Dispose Dispose via Hazardous Waste Service Decontaminate->Dispose

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。